1,2-Dibromo-3,4,5,6-tetramethylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3,4,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJOZSIGSNYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)Br)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372915 | |
| Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36321-73-0 | |
| Record name | 1,2-dibromo-3,4,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBROMO-3,4,5,6-TETRAMETHYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dibromo-3,4,5,6-tetramethylbenzene
CAS Number: 36321-73-0
This technical guide provides a comprehensive overview of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, a key aromatic building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role as a precursor in cross-coupling reactions to form complex molecular architectures.
Physicochemical and Spectroscopic Data
This compound is a colorless solid organic compound.[1] Its core structure consists of a fully substituted benzene ring with two adjacent bromine atoms and four methyl groups.[1] This substitution pattern imparts specific reactivity and steric properties to the molecule, making it a valuable intermediate in the synthesis of sterically hindered biaryl compounds.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 36321-73-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂Br₂ | [1] |
| Molecular Weight | 292.01 g/mol | [2] |
| Appearance | White to off-white solid, crystals, or powder | |
| Melting Point | 206.0-212.0 °C | [4] |
| Solubility | Insoluble in water (9.6E-4 g/L at 25°C) | |
| InChI Key | VEZJOZSIGSNYEB-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
While specific synthetic procedures for this compound are not extensively detailed in readily available literature, its structure suggests it can be synthesized from durene (1,2,4,5-tetramethylbenzene) through electrophilic bromination. The reactivity of this compound is primarily centered around the carbon-bromine bonds, which are susceptible to participation in various cross-coupling reactions.
The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures.[5]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following section provides a detailed, generalized experimental protocol for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to synthesize a substituted p-terphenyl derivative. Such p-terphenyls are of interest due to their potential biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[6]
Objective: To synthesize a 1,2-diaryl-3,4,5,6-tetramethylbenzene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, THF/water)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (2.2-3.0 equivalents), and the base (4.0-6.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equivalents) and the degassed solvent system.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired p-terphenyl derivative.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations of Chemical Processes
To better illustrate the chemical transformations involving this compound, the following diagrams, generated using the DOT language, depict a key synthetic workflow and the underlying catalytic cycle.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [stenutz.eu]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, tailored for researchers, scientists, and professionals in drug development. The document details quantitative physical data, outlines general experimental protocols for their determination, and includes a visual representation of a common synthesis pathway.
Summary of Physical Properties
The key physical and chemical identifiers for this compound are summarized in the table below, offering a quick reference for laboratory and research applications.
| Property | Data |
| Molecular Formula | C₁₀H₁₂Br₂ |
| Molecular Weight | 292.01 g/mol [1] |
| Appearance | White crystals or crystalline powder[2] |
| Melting Point | 205 - 212 °C[1][2] |
| Boiling Point | Not available in reviewed literature |
| Solubility | Insoluble in water[3] |
| CAS Registry Number | 36321-73-0[1][2][3][4] |
Experimental Protocols for Property Determination
While specific experimental procedures for determining the physical properties of this compound are not extensively detailed in publicly available literature, standard analytical methods for solid aromatic compounds are applicable.
Melting Point Determination: The melting point of a solid organic compound is a crucial indicator of its purity and is typically determined using a digital melting point apparatus. A small, finely ground sample of the crystalline material is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. The reported melting point for this compound is in the range of 205-212 °C[1][2].
Solubility Analysis: The solubility of a substance is qualitatively and quantitatively assessed by mixing it with various solvents. The designation of this compound as "insoluble in water" indicates that it does not form a homogeneous solution with water, a characteristic typical of non-polar aromatic hydrocarbons[3][5]. For quantitative analysis, techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation can be employed for solvents in which it shows some solubility.
Purity Assay via Gas Chromatography (GC): The purity of volatile and thermally stable compounds like this compound is commonly assayed using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). A solution of the compound is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the mobile and stationary phases. The resulting chromatogram allows for the quantification of the main component and any impurities. A typical purity specification for this compound is ≥97.5% as determined by GC[2].
Synthesis and Reaction Workflow
This compound is commonly synthesized via the bromination of 1,2,4,5-tetramethylbenzene, also known as durene[6]. The logical workflow for this chemical transformation is illustrated in the diagram below.
Caption: A logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Molecular Structure of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines established chemical principles with available data on analogous compounds to present a thorough understanding of its structural and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's molecular characteristics.
Introduction
This compound, also known as dibromoprehnitene or dibromo-vic-tetramethylbenzene, is a halogenated aromatic hydrocarbon.[1] Its structure, featuring a fully substituted benzene ring, gives rise to unique steric and electronic properties that are of interest in synthetic organic chemistry and materials science. This document outlines its molecular structure, available physicochemical data, and expected spectroscopic characteristics.
Molecular Structure and Properties
The molecular structure of this compound consists of a central benzene ring substituted with two adjacent bromine atoms and four consecutive methyl groups.
Physicochemical Data
A summary of the key identifiers and physical properties for this compound is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | dibromoprehnitene, dibromo-vic-tetramethylbenzene | [1] |
| CAS Number | 36321-73-0 | [2] |
| Molecular Formula | C₁₀H₁₂Br₂ | [2] |
| Molecular Weight | 292.01 g/mol | [1] |
| Appearance | White crystals or powder | [2] |
| Melting Point | 206.0-212.0 °C | [2] |
| SMILES | CC1=C(C)C(C)=C(Br)C(Br)=C1C | [2] |
| InChI Key | VEZJOZSIGSNYEB-UHFFFAOYSA-N | [1][2] |
Molecular Geometry
As of the date of this publication, a crystallographic structure for this compound has not been reported in publicly available databases. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles are not available. However, based on the principles of VSEPR theory and data from similar substituted benzenes, the following can be inferred:
-
The benzene ring is expected to be nearly planar.
-
The C-C bond lengths within the aromatic ring will be intermediate between single and double bonds, typically around 1.39-1.40 Å.
-
The C-Br bond lengths are anticipated to be in the range of 1.85-1.90 Å.
-
The C-C bonds of the methyl groups will be typical for sp³-sp² single bonds, approximately 1.51 Å.
-
Due to steric hindrance between the adjacent bromine atoms and the methyl groups at positions 3 and 6, some out-of-plane distortion of the substituents is likely. This steric strain may also lead to slight elongation of the C1-C2 and C3-C4, C4-C5, C5-C6 bonds.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectroscopic features based on the known structure and general principles of spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.
-
Methyl Protons: Two distinct signals for the four methyl groups are anticipated. The methyl groups at positions 4 and 5 are chemically equivalent, as are the methyl groups at positions 3 and 6. This would result in two singlets, each integrating to 6 protons. The chemical shifts would likely appear in the range of δ 2.2-2.6 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the symmetry of the molecule.
-
Aromatic Carbons: Three signals are expected for the six carbons of the benzene ring. One signal for the bromine-substituted carbons (C1 and C2), one for the methyl-substituted carbons at the 3 and 6 positions, and one for the methyl-substituted carbons at the 4 and 5 positions. These would typically appear in the δ 120-140 ppm region.
-
Methyl Carbons: Two signals for the four methyl carbons are expected, corresponding to the two non-equivalent sets of methyl groups. These would be found in the upfield region, likely between δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for a substituted benzene ring and C-H bonds.
-
C-H Stretching: Absorptions from the methyl C-H bonds are expected in the 2850-3000 cm⁻¹ region.[3]
-
Aromatic C=C Stretching: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range, characteristic of the aromatic ring.[4]
-
C-Br Stretching: A strong absorption corresponding to the C-Br bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry
The mass spectrum will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. There will be three peaks at m/z 290 (for ⁷⁹Br⁷⁹Br), 292 (for ⁷⁹Br⁸¹Br), and 294 (for ⁸¹Br⁸¹Br) with a relative intensity ratio of approximately 1:2:1.[5]
-
Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺), a methyl group ([M-CH₃]⁺), or HBr ([M-HBr]⁺).
Synthesis
General Experimental Protocol (Hypothetical)
Reaction: Electrophilic Aromatic Bromination of 1,2,3,4-Tetramethylbenzene.
Reagents:
-
1,2,3,4-Tetramethylbenzene (Prehnitene)[6]
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings as a catalyst
-
A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)
Procedure:
-
1,2,3,4-Tetramethylbenzene is dissolved in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
A catalytic amount of FeBr₃ or iron filings is added to the flask.
-
The flask is cooled in an ice bath to control the reaction temperature.
-
A solution of bromine in the same solvent is added dropwise to the stirred mixture. The reaction is exothermic and should be monitored carefully.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Conclusion
This compound is a polysubstituted aromatic compound with potential applications in various fields of chemical research. While detailed experimental data on its molecular geometry and spectroscopic characteristics are currently scarce in the public domain, this guide provides a robust theoretical framework for understanding its structure and properties. Further experimental investigation is warranted to fully elucidate the precise structural parameters and spectroscopic profile of this molecule.
References
- 1. This compound [stenutz.eu]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Prehnitene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,2-dibromo-3,4,5,6-tetramethylbenzene, a substituted aromatic compound with potential applications in various fields of chemical research and development. The document details the primary synthesis pathway, including a step-by-step experimental protocol, and presents relevant quantitative data.
Synthesis Pathway
The principal route for the synthesis of this compound involves the electrophilic bromination of 1,2,3,4-tetramethylbenzene, also known as prehnitene. This reaction introduces two bromine atoms onto the aromatic ring at the vacant 5- and 6- positions, which are sterically least hindered and activated by the four methyl groups. The reaction is typically carried out using molecular bromine as the brominating agent in the presence of a Lewis acid catalyst, such as zinc chloride, in a suitable solvent like acetic acid.
The overall reaction is as follows:
C₁₀H₁₄ + 2Br₂ → C₁₀H₁₂Br₂ + 2HBr
Experimental Protocol
The following experimental protocol is adapted from a documented laboratory procedure for the synthesis of this compound[1].
Materials:
-
1,2,3,4-Tetramethylbenzene (Prehnitene)
-
Zinc Chloride (ZnCl₂)
-
Bromine (Br₂)
-
Acetic Acid
Procedure:
-
To a solution of 1,2,3,4-tetramethylbenzene (10.72 g, 80 mmol) in acetic acid (320 mL), add zinc chloride (23.12 g, 170 mmol).
-
Stir the mixture at room temperature.
-
Slowly add bromine (26.90 g, 8.8 mL, 168 mmol) dropwise to the solution.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the product can be isolated by quenching the reaction with water and extracting the product with a suitable organic solvent.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1,2,3,4-Tetramethylbenzene | 10.72 g (80 mmol) | [1] |
| Zinc Chloride | 23.12 g (170 mmol) | [1] |
| Bromine | 26.90 g (8.8 mL, 168 mmol) | [1] |
| Product | ||
| Molecular Formula | C₁₀H₁₂Br₂ | [2] |
| Molecular Weight | 292.01 g/mol | [2] |
| Spectroscopic Data | ||
| ¹H NMR (400 MHz, CDCl₃) | δ 2.24 (s, 6H), 2.49 (s, 6H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 17.9, 22.8, 125.3, 135.2, 135.4 | [3] |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Spectroscopic Profile of 1,2-Dibromo-3,4,5,6-tetramethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-Dibromo-3,4,5,6-tetramethylbenzene (CAS No: 36321-73-0). Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature and commercial databases, this document presents predicted spectroscopic data obtained from computational chemical modeling. This guide also outlines detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data applicable to this and similar aromatic compounds. The information is intended to serve as a valuable reference for researchers in synthetic chemistry, materials science, and drug development for the characterization of this compound.
Chemical Structure and Properties
This compound is a halogenated aromatic hydrocarbon. Its structure consists of a benzene ring substituted with two adjacent bromine atoms and four methyl groups.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 36321-73-0 |
| Molecular Formula | C₁₀H₁₂Br₂ |
| Molecular Weight | 292.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 206.0-212.0 °C[1] |
Predicted Spectroscopic Data
The following spectroscopic data have been predicted using advanced computational algorithms and are provided as a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts are presented below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.3 - 2.5 | Singlet | 6H | 2 x CH₃ (positions 3, 6) |
| ~ 2.2 - 2.4 | Singlet | 6H | 2 x CH₃ (positions 4, 5) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 140 | C-Br (positions 1, 2) |
| ~ 130 - 135 | C-CH₃ (positions 3, 6) |
| ~ 125 - 130 | C-CH₃ (positions 4, 5) |
| ~ 20 - 25 | CH₃ (positions 3, 6) |
| ~ 15 - 20 | CH₃ (positions 4, 5) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for key functional groups are listed below.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000 - 2850 | C-H stretch (from methyl groups) |
| 1600 - 1450 | C=C stretch (aromatic ring) |
| 1450 - 1350 | C-H bend (methyl groups) |
| 1200 - 1000 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum is characterized by the molecular ion peak and isotopic pattern due to the presence of two bromine atoms.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 290 | ~50% | [M]⁺ (with ²⁷⁹Br) |
| 292 | ~100% | [M]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |
| 294 | ~50% | [M]⁺ (with ²⁸¹Br) |
| 211/213 | Variable | [M-Br]⁺ |
| 132 | Variable | [M-2Br]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube using a pipette.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Place the NMR tube into the spinner turbine and adjust the depth.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard instrument parameters. Typical parameters for ¹H NMR include a 30-degree pulse angle and a 1-2 second relaxation delay. For ¹³C NMR, a 45-degree pulse angle and a 2-5 second relaxation delay are common.
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of the solid sample.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound (1-2 mg)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly.
Method: KBr Pellet
Materials:
-
This compound (1-2 mg)
-
Dry potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
IR spectrometer sample holder
Procedure:
-
Place 1-2 mg of the sample and about 100 mg of dry KBr into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the IR spectrometer sample holder.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of the sample.
Method: Electron Ionization (EI)
Materials:
-
This compound (less than 1 mg)
-
Volatile solvent (e.g., dichloromethane or methanol)
-
Mass spectrometer with an EI source and a direct insertion probe or GC inlet.
Procedure:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer. For a direct insertion probe, the solution is applied to the probe tip, the solvent is evaporated, and the probe is inserted into the ion source. For a GC-MS system, the solution is injected into the gas chromatograph.
-
The sample is vaporized by heating in the ion source (typically 150-250 °C).
-
The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.[2][3][4][5]
-
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
- 1. H33558.06 [thermofisher.cn]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Spectroscopic and Spectrometric Characterization of 1,2-Dibromo-3,4,5,6-tetramethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1,2-Dibromo-3,4,5,6-tetramethylbenzene. Due to the limited availability of directly published experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of the closely related precursor, 1,2,3,4-tetramethylbenzene (prehnitene), and established principles of spectroscopic analysis. Detailed, standardized experimental protocols for the acquisition of such data are also provided.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the known data of its precursor, 1,2,3,4-tetramethylbenzene, and take into account the expected electronic effects of bromine substitution on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 - 2.6 | Singlet | 6H | Methyl groups at C4, C5 |
| ~2.2 - 2.4 | Singlet | 6H | Methyl groups at C3, C6 |
Rationale for Prediction: The ¹H NMR spectrum of 1,2,3,4-tetramethylbenzene shows two singlets for the four methyl groups and a multiplet for the two aromatic protons. Upon bromination at the 1 and 2 positions, the aromatic protons are replaced. The electron-withdrawing effect of the bromine atoms will cause a downfield shift of the adjacent methyl groups (C3 and C6) compared to the more distant methyl groups (C4 and C5). Due to the symmetry of the molecule, the two methyl groups at C3 and C6 would be chemically equivalent, as would the two at C4 and C5, resulting in two distinct singlets.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 145 | Aromatic carbons C3, C6 |
| ~135 - 140 | Aromatic carbons C4, C5 |
| ~125 - 130 | Brominated aromatic carbons C1, C2 |
| ~20 - 25 | Methyl carbons at C3, C6 |
| ~15 - 20 | Methyl carbons at C4, C5 |
Rationale for Prediction: The ¹³C NMR spectrum of 1,2,3,4-tetramethylbenzene would show six aromatic carbon signals and four methyl carbon signals. Bromination will significantly shift the signals of the carbons directly attached to bromine (C1 and C2) to a lower field (higher ppm). The other aromatic carbons will also be affected, with C3/C6 and C4/C5 being chemically equivalent due to symmetry. The methyl carbon signals will also be slightly shifted based on their proximity to the bromine atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 292 | Moderate | [M+4]⁺ (with ⁸¹Br₂) |
| 290 | High | [M+2]⁺ (with ⁷⁹Br⁸¹Br) |
| 288 | Moderate | [M]⁺ (with ⁷⁹Br₂) |
| 211/209 | Moderate | [M - Br]⁺ |
| 130 | High | [M - 2Br]⁺ (tetramethylbenzene radical cation) |
| 115 | Moderate | [M - 2Br - CH₃]⁺ |
Rationale for Prediction: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₂Br₂). Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine atom and the subsequent loss of the second bromine atom. Fragmentation of the tetramethylbenzene backbone would also be expected.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Cap the vial and gently swirl or sonicate until the sample is fully dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
Mass spectrometer with an electron ionization (EI) source (e.g., GC-MS or direct insertion probe)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol.
-
-
Instrument Setup and Data Acquisition (using GC-MS):
-
Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Set the injector temperature to 250°C.
-
Set the MS transfer line temperature to 280°C.
-
Set the ion source temperature to 230°C.
-
Use electron ionization (EI) at 70 eV.
-
Set the mass scan range from m/z 40 to 400.
-
Inject 1 µL of the sample solution into the GC-MS.
-
-
Data Analysis:
-
Identify the peak corresponding to the elution of this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the characteristic isotopic pattern for two bromine atoms.
-
Analyze the fragmentation pattern to identify major fragment ions.
-
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Workflow for the analysis of this compound.
A Comprehensive Guide to the Purity Analysis of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical methodologies for determining the purity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. Ensuring the purity of this compound is critical for its application in research and development, particularly in the synthesis of more complex molecules where impurities can lead to undesirable side reactions and affect product yield and quality. This document outlines experimental protocols for common analytical techniques, presents hypothetical purity data, and illustrates relevant workflows.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₂Br₂. It is often used as a building block in organic synthesis. The purity of this reagent is paramount, as the presence of isomers, starting materials, or by-products can significantly impact the outcome of subsequent reactions. This guide details the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for comprehensive purity assessment.
Potential Impurities
A thorough purity analysis requires an understanding of potential impurities that may arise during the synthesis of this compound. The synthesis typically involves the bromination of durene (1,2,4,5-tetramethylbenzene). Potential impurities could include:
-
Unreacted Durene: The starting material for the bromination reaction.
-
Monobrominated Durene: An intermediate product of the reaction.
-
Isomeric Dibromotetramethylbenzenes: Such as 1,4-dibromo-2,3,5,6-tetramethylbenzene, which can be formed depending on the reaction conditions.
-
Over-brominated species: Tri- or tetra-brominated tetramethylbenzenes.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Analytical Methodologies and Experimental Protocols
A multi-faceted approach utilizing various analytical techniques is recommended for a comprehensive purity profile of this compound.
Gas Chromatography (GC)
Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. It is highly effective in separating the main component from residual starting materials, solvents, and closely related isomers.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or toluene.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, particularly useful for less volatile impurities and for orthogonal confirmation of purity. A reversed-phase method is typically employed for non-polar compounds like this compound.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment. ¹H NMR is used to identify the compound and any proton-containing impurities, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16.
-
Relaxation delay: 5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024.
-
Relaxation delay: 2 seconds.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not typically used for quantitative purity analysis, it can quickly confirm the identity of the bulk material and detect the presence of unexpected functional groups that might indicate significant impurities.
Experimental Protocol:
-
Instrument: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the purity analysis of a batch of this compound.
Table 1: Gas Chromatography (GC-FID) Purity Analysis
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | 5.8 | Durene | 0.15 |
| 2 | 8.2 | Monobromodurene | 0.75 |
| 3 | 10.5 | This compound | 98.95 |
| 4 | 11.1 | Isomeric Dibromotetramethylbenzene | 0.15 |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Purity Analysis
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | 3.1 | Durene | 0.12 |
| 2 | 4.5 | Monobromodurene | 0.78 |
| 3 | 6.2 | This compound | 99.01 |
| 4 | 6.8 | Isomeric Dibromotetramethylbenzene | 0.09 |
Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.45 | s | 6H | 2 x -CH₃ |
| 2.20 | s | 6H | 2 x -CH₃ |
Table 4: FTIR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920-2850 | Medium | C-H stretch (methyl) |
| 1450 | Medium | C-H bend (methyl) |
| 1380 | Medium | C-H bend (methyl) |
| 1050 | Strong | C-Br stretch |
| 880 | Strong | C-H out-of-plane bend (aromatic) |
Visualizations
The following diagrams illustrate the workflow for purity analysis and a hypothetical synthesis pathway.
A Technical Guide to the Solubility of 1,2-Dibromo-3,4,5,6-tetramethylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. Due to the limited availability of specific experimental solubility data for this compound in the public domain, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide outlines established experimental protocols, predictive principles based on the compound's structure, and data presentation templates for systematic study.
Introduction to this compound
This compound is a halogenated aromatic hydrocarbon. Its structure, consisting of a fully substituted benzene ring with two adjacent bromine atoms and four methyl groups, dictates its physicochemical properties, including its solubility. Understanding its solubility is crucial for applications in organic synthesis, materials science, and pharmaceutical development, where it may serve as a reactant, intermediate, or building block.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂Br₂ |
| Molecular Weight | 292.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 205-212 °C |
| Water Solubility | Very low (estimated at 9.6 x 10⁻⁴ g/L at 25°C)[1] |
Principles of Solubility for this compound
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound suggests the following solubility profile:
-
Low Polarity: The symmetrical arrangement of nonpolar methyl groups and the relatively nonpolar nature of the C-Br bonds result in a molecule with low overall polarity.
-
Solubility in Nonpolar Solvents: It is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents. This is due to favorable van der Waals interactions between the solute and solvent molecules.
-
Insolubility in Polar Solvents: Conversely, it is expected to have very low solubility in highly polar solvents like water, as the energy required to break the strong intermolecular forces (hydrogen bonds) in the polar solvent is not compensated by the weak interactions with the nonpolar solute.
Expected Solubility Trend in Common Organic Solvents:
| Solvent | Polarity | Expected Solubility |
| Hexane | Nonpolar | High |
| Toluene | Nonpolar | High |
| Diethyl Ether | Weakly Polar | Moderate to High |
| Chloroform | Weakly Polar | Moderate to High |
| Ethyl Acetate | Polar Aprotic | Moderate |
| Acetone | Polar Aprotic | Low to Moderate |
| Ethanol | Polar Protic | Low |
| Methanol | Polar Protic | Low |
| Water | Highly Polar | Very Low/Insoluble |
Experimental Determination of Solubility
The most reliable method for obtaining quantitative solubility data is through experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Detailed Experimental Protocol: Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated analytical instrument.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Data Presentation
Systematic recording of experimental data is crucial for comparison and analysis. The following table provides a template for documenting the solubility of this compound in various organic solvents at different temperatures.
Table 1: Quantitative Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Conclusion
References
An In-depth Technical Guide to the Safety and Handling of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,2-Dibromo-3,4,5,6-tetramethylbenzene (CAS No. 36321-73-0), a brominated aromatic compound utilized in various organic synthesis applications. Adherence to the following protocols is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 36321-73-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂Br₂ | [2][3] |
| Molecular Weight | 292.01 g/mol | [3][4] |
| Appearance | White crystals, powder, or crystalline powder | [2] |
| Melting Point | 206.0-212.0 °C | [2] |
| Solubility | Insoluble in water | [3] |
| IUPAC Name | This compound | [2] |
Toxicology and Health Effects
-
Inhalation: May cause respiratory irritation.[1] Symptoms may include coughing and shortness of breath.
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[1]
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, tearing, and pain.[1]
-
Ingestion: While specific data is unavailable, ingestion may be harmful.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to the following experimental protocols is mandatory when handling this compound.
4.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[6]
4.2. Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this chemical:
| PPE | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] | To prevent eye contact and serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][7] | To prevent skin contact and irritation. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1][6] | To protect against accidental spills and skin contact. |
| Respiratory Protection | If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] | To prevent inhalation and respiratory irritation. |
4.3. General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][8]
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage and Disposal
5.1. Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][5]
-
Keep containers tightly closed to prevent the release of dust or vapors.[1][5]
-
Store locked up.[1]
-
Segregate from incompatible materials such as strong oxidizing agents.
5.2. Disposal
-
Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations.[1]
-
This material should be disposed of as hazardous waste.[5] Contaminated lab supplies should also be collected in a designated hazardous waste container.[5]
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove and wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Logical Workflow for Handling Chemical Substances
The following diagram illustrates a general workflow for the safe handling of chemical substances like this compound.
Caption: Workflow for Safe Chemical Handling.
This guide is intended to provide comprehensive safety information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before working with any chemical and ensure you are fully trained on its proper handling and emergency procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. H33558.06 [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Potential Applications of 1,2-Dibromo-3,4,5,6-tetramethylbenzene in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromo-3,4,5,6-tetramethylbenzene is a polysubstituted aromatic compound with significant potential in various domains of organic synthesis. Its unique structure, featuring vicinal bromine atoms on a sterically hindered, electron-rich permethylated benzene ring, offers a versatile platform for the synthesis of novel molecular architectures. This technical guide explores the prospective applications of this compound, focusing on its role as a precursor to the highly reactive intermediate tetramethylbenzyne, its utility in metal-catalyzed cross-coupling reactions for the formation of complex aryl systems, and its potential in the synthesis of unique organometallic complexes and polycyclic aromatic hydrocarbons (PAHs). While specific literature on this exact molecule is limited, this document extrapolates its reactivity from well-established principles and analogous compounds, providing a theoretical framework and example protocols to guide future research.
Introduction
This compound, a derivative of durene (1,2,4,5-tetramethylbenzene), presents a compelling substrate for synthetic exploration.[1] The presence of two ortho-bromine atoms allows for a range of chemical transformations. The four methyl groups create significant steric hindrance, which can be exploited for regioselective reactions, and also increase the electron density of the aromatic ring, influencing its reactivity.[2][3] This guide will detail the theoretical underpinnings of its most promising applications and provide detailed, albeit prototypical, experimental methodologies.
Generation of Tetramethylbenzyne
A primary application of this compound is its potential as a precursor to 3,4,5,6-tetramethylbenzyne, a highly reactive aryne intermediate.[4] Benzynes are valuable in organic synthesis for their ability to undergo various cycloaddition and nucleophilic addition reactions.[5][6] The generation of this strained intermediate can be achieved through a halogen-metal exchange followed by elimination.
Experimental Protocol: Generation of Tetramethylbenzyne and Trapping with Furan
This protocol is a representative example based on established methods for benzyne generation from 1,2-dihaloarenes.[7]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Halogen-Metal Exchange: A solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise to the stirred solution over 20 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Benzyne Formation and Trapping: Furan (5.0 equiv), acting as a trapping agent, is added to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.
Caption: Workflow for tetramethylbenzyne generation and subsequent trapping.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds in this compound are amenable to a variety of palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8][9][10] These reactions are fundamental for the construction of C-C and C-heteroatom bonds. Due to the steric hindrance from the flanking methyl groups, a double coupling might be challenging, potentially allowing for selective mono-functionalization.
Quantitative Data: Hypothetical Yields in Suzuki Coupling
The following table presents hypothetical yields for mono- and di-substituted products in a Suzuki cross-coupling reaction, illustrating the potential for selectivity based on steric effects.
| Coupling Partner | Catalyst System | Product | Expected Yield (Mono) | Expected Yield (Di) |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Phenyl-substituted tetramethylbenzene | Good (60-80%) | Low (10-20%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Methoxy-phenyl substituted tetramethylbenzene | Good (65-85%) | Low (5-15%) |
| 2-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Sterically hindered biaryl | Moderate (40-60%) | Very Low (<5%) |
Note: These are estimated yields based on general principles of cross-coupling reactions and steric hindrance. Actual results would require experimental validation.
Experimental Protocol: Mono-Suzuki Coupling
This protocol is a representative example for a palladium-catalyzed Suzuki coupling reaction.[8]
-
Reagent Preparation: In a Schlenk flask, this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv) are combined.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added to the flask.
-
Reaction Conditions: The flask is evacuated and backfilled with argon three times. A degassed mixture of toluene and water (4:1) is added, and the reaction mixture is heated to 90 °C for 24 hours with vigorous stirring.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
References
- 1. Durene - Wikipedia [en.wikipedia.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Reactivity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of the reactivity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. In the absence of specific experimental or computational studies on this molecule in the current literature, this document outlines a robust theoretical protocol. This guide is intended to serve as a roadmap for researchers seeking to understand and predict the chemical behavior of this highly substituted aromatic compound. The methodologies detailed herein are grounded in established principles of computational chemistry and are informed by studies on structurally related polysubstituted benzenes. We will explore the application of Density Functional Theory (DFT) for geometry optimization and the calculation of molecular properties, the prediction of reactive sites using Fukui functions and electrostatic potential maps, and the elucidation of reaction mechanisms through transition state analysis. This guide also provides templates for data presentation and visualization to aid in the systematic study of this and similar molecules.
Introduction
This compound is a polysubstituted aromatic compound with the chemical formula C₁₀H₁₂Br₂.[1][2][3] Its structure, featuring a fully substituted benzene ring with adjacent bromine atoms and four methyl groups, suggests a unique interplay of steric and electronic effects that govern its reactivity. Such compounds are of interest in organic synthesis and medicinal chemistry as potential building blocks or pharmacophores. A thorough understanding of their reactivity is crucial for their effective utilization.
Theoretical and computational chemistry offer powerful tools to probe the intricacies of molecular behavior at the atomic level. These methods can provide insights into molecular structure, electronic properties, and reaction pathways, often with a high degree of accuracy. This guide outlines a systematic approach to theoretically characterize the reactivity of this compound, focusing on electrophilic aromatic substitution, a common reaction class for benzene derivatives.
Proposed Theoretical Methodology
A multi-faceted computational approach is recommended to thoroughly investigate the reactivity of this compound. The proposed workflow is depicted in the diagram below.
Figure 1: Proposed computational workflow for the theoretical study of this compound reactivity.
Geometry Optimization and Vibrational Frequency Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule.
Protocol:
-
Initial Structure: Construct the 3D structure of this compound using a molecular builder.
-
Computational Method: Employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. A common and effective functional is B3LYP.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions.
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Optimization: Perform a full geometry optimization to find the minimum energy conformation.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.
Electronic Property and Reactivity Descriptor Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated to predict the molecule's reactivity.
Protocol:
-
Molecular Orbitals: Analyze the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
-
Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron density distribution. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor.
-
Fukui Functions: Calculate the condensed Fukui functions (fk+, fk-, fk0) to predict the sites for nucleophilic, electrophilic, and radical attack, respectively. For electrophilic substitution on an aromatic ring, the sites with the largest values of fk- are the most likely to react.
The logical relationship for predicting electrophilic attack is outlined in the following diagram:
Figure 2: Logical workflow for the prediction of electrophilic attack sites.
Hypothetical Reactivity Data and Interpretation
While specific experimental data is unavailable, we can predict the type of quantitative data that would be generated from a computational study and how it would be presented.
Molecular Properties
A table summarizing the key calculated molecular properties would be essential for comparing this compound to other related compounds.
| Property | Predicted Value | Unit | Significance |
| Total Energy | Value | Hartrees | Thermodynamic stability |
| HOMO Energy | Value | eV | Electron-donating ability |
| LUMO Energy | Value | eV | Electron-accepting ability |
| HOMO-LUMO Gap | Value | eV | Chemical reactivity/stability |
| Dipole Moment | Value | Debye | Molecular polarity |
Predicted Reactive Sites for Electrophilic Attack
The analysis of reactivity descriptors would pinpoint the most likely positions on the aromatic ring for electrophilic attack. Given the steric hindrance from the four methyl groups and the electron-withdrawing nature of the bromine atoms, the positions of attack are not immediately obvious.
| Atomic Position | Fukui Function (f-) | Mulliken Charge | ESP at Nucleus (a.u.) | Predicted Reactivity Rank |
| C1 (-Br) | Value | Value | Value | Low |
| C2 (-Br) | Value | Value | Value | Low |
| C3 (-CH₃) | Value | Value | Value | High |
| C4 (-CH₃) | Value | Value | Value | Medium |
| C5 (-CH₃) | Value | Value | Value | Medium |
| C6 (-CH₃) | Value | Value | Value | High |
Note: The values in the table are placeholders for data that would be generated in a computational study.
Modeling Reaction Pathways: A Case Study of Bromination
To provide a concrete example, we can outline the protocol for studying the mechanism of a common electrophilic aromatic substitution reaction: bromination.
Protocol:
-
Reactants and Products: Define the reactant complex (this compound and Br₂) and the potential products (isomers of tribromo-tetramethylbenzene).
-
Transition State Search: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to locate the transition state structure for the electrophilic attack of Br⁺ on the aromatic ring.
-
Intermediate and Second Transition State: Locate the sigma-complex (arenium ion) intermediate and the transition state for the subsequent deprotonation step.
-
Frequency Calculations: Perform frequency calculations on all stationary points (reactants, transition states, intermediates, and products) to confirm their nature (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Reaction Energy Profile: Construct a reaction energy profile by plotting the relative energies of all stationary points along the reaction coordinate.
The general mechanism for electrophilic aromatic substitution is shown below.[4][5]
Figure 3: Generalized energy profile for electrophilic aromatic substitution.
Predicted Activation Energies for Bromination
A key outcome of reaction pathway modeling is the calculation of activation energies, which are directly related to reaction rates.
| Reaction Step | Position of Attack | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| Electrophilic Attack | C3/C6 | Value |
| Electrophilic Attack | C4/C5 | Value |
| Deprotonation | C3/C6 | Value |
| Deprotonation | C4/C5 | Value |
Note: The values in the table are placeholders for data that would be generated in a computational study.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for investigating the reactivity of this compound. While specific published data for this molecule is currently lacking, the proposed computational protocols provide a clear path forward for researchers. By employing DFT calculations for geometry optimization, electronic property analysis, and reaction pathway modeling, it is possible to generate a detailed reactivity profile for this compound. The resulting data on molecular properties, reactive sites, and activation energies will be invaluable for guiding synthetic efforts and for applications in drug development. The methodologies and visualization templates presented here are intended to be broadly applicable to the study of other complex aromatic molecules.
References
An In-depth Technical Guide to 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, a polysubstituted aromatic compound. Also known by its synonym 5,6-Dibromoprehnitene, this compound is a valuable intermediate in organic synthesis. This document consolidates available information on its discovery, synthesis, and physicochemical properties. While no significant biological activity or established signaling pathways have been reported for this molecule to date, its structural features may be of interest to researchers in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided.
Introduction
This compound is a halogenated derivative of durene (1,2,4,5-tetramethylbenzene), a well-known polymethylated benzene. The presence of vicinal bromine atoms on a fully methylated benzene ring imparts unique steric and electronic properties to the molecule, making it a subject of interest for synthetic chemists. The historical context of its synthesis is rooted in the extensive work on polymethylbenzenes by chemists such as Lee Irvin Smith in the early to mid-20th century, who systematically investigated the reactions of these crowded aromatic systems.[1][2]
Physicochemical Properties
This compound is a colorless solid at room temperature.[3] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₂Br₂ | [3] |
| Molecular Weight | 292.01 g/mol | [3] |
| CAS Number | 36321-73-0 | [3][4] |
| Appearance | Colorless solid | [3] |
| Melting Point | 206.0-212.0 °C | [5] |
| Solubility | Insoluble in water | [3] |
| Synonyms | 5,6-Dibromoprehnitene, Dibromoprehnitene | [4] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the direct bromination of 1,2,3,4-tetramethylbenzene (prehnitene). The exhaustive methylation of the benzene ring directs the electrophilic substitution of bromine to the remaining unsubstituted positions.
General Synthesis Pathway
The synthesis can be conceptualized as a direct electrophilic aromatic substitution reaction.
Figure 1: General synthesis pathway for this compound.
Detailed Experimental Protocol: Bromination of Prehnitene
The following protocol is a representative method for the synthesis of this compound, based on established procedures for the bromination of polymethylated benzenes.
Materials:
-
1,2,3,4-Tetramethylbenzene (Prehnitene)
-
Bromine (Br₂)
-
Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1,2,3,4-tetramethylbenzene in carbon tetrachloride.
-
Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the flask.
-
From the dropping funnel, add a stoichiometric amount of bromine (2 equivalents) dissolved in carbon tetrachloride dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the evolution of hydrogen bromide gas ceases.
-
Pour the reaction mixture into a separatory funnel containing water and a small amount of sodium bisulfite solution to quench any unreacted bromine.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of its isomers and related compounds, the expected spectral characteristics are summarized below.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Due to the symmetry of the molecule, two singlets are expected for the four methyl groups. The chemical shifts would be in the aromatic methyl region (δ 2.0-2.5 ppm). |
| ¹³C NMR | Three signals are expected in the ¹³C NMR spectrum: two for the non-equivalent methyl carbons and one for the aromatic carbons. The brominated aromatic carbons would appear further downfield. |
| IR Spectroscopy | Characteristic C-H stretching of methyl groups (~2900-3000 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹).[6][7][8] |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio).[9][10] |
Applications in Research and Drug Development
Currently, there are no documented applications of this compound in drug development, nor are there any known associated signaling pathways. Its primary utility lies in synthetic organic chemistry as a building block. The vicinal dibromo-functionality allows for further chemical transformations, such as Grignard reagent formation or cross-coupling reactions, to introduce other functional groups. The sterically hindered nature of the molecule could be exploited in the synthesis of novel ligands for catalysis or as a scaffold for constructing complex molecular architectures.
Conclusion
This compound is a readily accessible, yet under-explored, polysubstituted aromatic compound. While its direct biological applications are yet to be discovered, its synthetic potential as a sterically hindered building block remains an area of interest for chemical research. This guide has summarized the available knowledge on its synthesis and properties, providing a foundation for future investigations into this intriguing molecule.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Lee Irvin Smith - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. This compound [stenutz.eu]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Materials Using 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel materials utilizing 1,2-dibromo-3,4,5,6-tetramethylbenzene as a key starting material. The following sections detail the synthesis of conjugated polymers and biaryl compounds, which are of significant interest in materials science and medicinal chemistry. The protocols provided are based on established synthetic methodologies and may require optimization for specific applications.
Synthesis of Poly(p-phenylene vinylene) (PPV) Derivatives
Conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives, are a class of materials with interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The introduction of a tetramethyl-substituted phenylene unit into the polymer backbone can enhance solubility and influence the photophysical properties of the resulting material. The Heck reaction provides a versatile method for the synthesis of PPV derivatives from vinyl monomers and aryl halides.
Application Note: Heck Polycondensation for PPV Synthesis
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for carbon-carbon bond formation. In the context of polymer synthesis, this reaction can be employed in a polycondensation reaction between a divinyl monomer and a dibromoarene to yield a PPV derivative. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: Synthesis of a Tetramethyl-Substituted PPV Derivative via Heck Polycondensation
Materials:
-
This compound
-
1,4-Divinylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 1,4-divinylbenzene (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.08 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous DMF to the flask via a syringe, followed by the addition of triethylamine (2.5 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up and Precipitation: After cooling to room temperature, pour the viscous solution into a large excess of methanol with vigorous stirring. The polymeric product will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with methanol, and then redissolve it in a minimal amount of a suitable solvent like chloroform or toluene. Reprecipitate the polymer by adding the solution to methanol. Repeat this dissolution-precipitation cycle two more times to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.
Data Presentation:
The following table summarizes representative data for Heck polycondensation reactions for the synthesis of PPV derivatives based on analogous systems. Yields and molecular weights are highly dependent on reaction conditions and monomer purity.
| Entry | Dibromoarene | Divinyl Monomer | Catalyst System | Base | Solvent | Yield (%) | Mn (kDa) | PDI |
| 1 | 1,4-Dibromobenzene | 1,4-Divinylbenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 85 | 15 | 2.1 |
| 2 | 2,5-Dibromo-p-xylene | 1,4-Divinylbenzene | Pd(OAc)₂ / PPh₃ | NaOAc | DMAc | 78 | 12 | 2.3 |
Visualization:
Caption: Workflow for the synthesis of a tetramethyl-substituted PPV derivative.
Synthesis of Biaryl Compounds via Ullmann Coupling
Biaryl motifs are prevalent in pharmaceuticals, natural products, and advanced materials. The Ullmann reaction, a copper-catalyzed homocoupling of aryl halides, provides a direct method for the synthesis of symmetrical biaryls.[1] The reaction typically requires high temperatures, but modern modifications have made the conditions milder.[1] The synthesis of a biaryl from this compound would result in a highly substituted and sterically hindered biphenyl derivative, which could have unique conformational and electronic properties.
Application Note: Ullmann Homocoupling for Biaryl Synthesis
The classic Ullmann reaction involves the use of copper powder or a copper-bronze alloy to couple two molecules of an aryl halide.[2] The reaction proceeds via the formation of an organocopper intermediate.[1] Due to the steric hindrance of the tetramethyl-substituted benzene ring, forcing conditions might be necessary to achieve a good yield of the desired biaryl product.
Experimental Protocol: Synthesis of a Symmetrical Octamethylbiphenyl Derivative
Materials:
-
This compound
-
Copper powder, activated
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sand (optional, for high-temperature reactions)
-
Standard glassware for high-temperature reactions
Procedure:
-
Activation of Copper (optional but recommended): Stir commercial copper powder in a solution of iodine in acetone until the color of iodine disappears. Filter the copper, wash with acetone, then with a dilute solution of hydrochloric acid in acetone, and finally with acetone again. Dry the activated copper powder under vacuum.
-
Reaction Setup: In a round-bottom flask or a sealed tube, thoroughly mix this compound (1.0 equiv) with activated copper powder (2.0-3.0 equiv).
-
Reaction: Heat the mixture to 200-250 °C. The use of a high-boiling solvent like DMF or DMSO can facilitate the reaction at a lower temperature (e.g., 150-200 °C). If no solvent is used, the reactants can be mixed with sand to ensure even heating. Stir the reaction mixture vigorously for 24-48 hours.
-
Work-up: After cooling to room temperature, add a suitable organic solvent (e.g., toluene or dichloromethane) to the reaction mixture and stir for 30 minutes.
-
Purification: Filter the mixture to remove the copper and copper salts. Wash the solid residue with the same solvent. Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired biaryl product.
Data Presentation:
The following table presents representative data for Ullmann homocoupling reactions of various aryl bromides. The yields are highly dependent on the substrate and reaction conditions.
| Entry | Aryl Bromide | Catalyst/Reagent | Temperature (°C) | Solvent | Yield (%) |
| 1 | 2-Bromonitrobenzene | Copper bronze | 210 | None | 85 |
| 2 | 1-Bromo-2-iodobenzene | Copper powder | 200 | DMF | 75 |
| 3 | 2-Bromotoluene | Activated Copper | 230 | None | 60 |
Visualization:
Caption: Reaction pathway for the Ullmann homocoupling of this compound.
Synthesis of Aryl-Alkynyl Architectures via Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. Utilizing this compound in Sonogashira reactions allows for the synthesis of novel aryl-alkynyl structures, which can serve as building blocks for more complex materials such as conjugated polymers, molecular wires, or porous organic cages.
Application Note: Stepwise Sonogashira Coupling for Functionalized Alkynes
The two bromine atoms on this compound can be reacted sequentially in Sonogashira couplings. By controlling the stoichiometry of the alkyne, it is possible to first achieve a mono-alkynylated product. This intermediate can then be reacted with a different terminal alkyne in a second Sonogashira coupling to produce an unsymmetrically substituted di-alkynyl arene. This stepwise approach offers a high degree of control over the final molecular architecture.
Experimental Protocol: Stepwise Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne 1 (e.g., Phenylacetylene)
-
Terminal Alkyne 2 (e.g., Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Standard work-up and purification reagents
Procedure for Mono-alkynylation:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous THF and triethylamine (3.0 equiv). Then, slowly add Terminal Alkyne 1 (1.1 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the mono-alkynylated product.
Procedure for Di-alkynylation (with a different alkyne):
-
Reaction Setup: Use the purified mono-alkynylated product from the previous step (1.0 equiv) and repeat steps 1-3, using Terminal Alkyne 2 (1.2 equiv).
-
Reaction and Work-up: Follow steps 4 and 5 as described above.
-
Purification: Purify the crude product by flash column chromatography to isolate the unsymmetrically substituted di-alkynyl arene.
Data Presentation:
The following table shows representative conditions for Sonogashira coupling reactions with dibromoarenes.
| Entry | Dibromoarene | Alkyne | Catalyst System | Base | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1,2-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 92 | | 2 | 1,4-Dibromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 88 | | 3 | 2,5-Dibromothiophene | 1-Hexyne | Pd(dppf)Cl₂ / CuI | Et₃N | DMF | 85 |
Visualization:
References
Application Notes and Protocols: 1,2-Dibromo-3,4,5,6-tetramethylbenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2-dibromo-3,4,5,6-tetramethylbenzene, a valuable building block for the construction of complex organic molecules. The presence of two vicinal bromine atoms on a fully substituted benzene ring allows for a range of chemical transformations, including cross-coupling reactions and the formation of highly reactive intermediates. This document details protocols for key applications, presents quantitative data in a structured format, and includes visualizations of reaction pathways and workflows.
Application in the Synthesis of Polycyclic Aromatic Hydrocarbons via Benzyne Dimerization
A significant application of this compound lies in its use as a precursor for the in-situ generation of 3,4,5,6-tetramethylbenzyne. This highly reactive intermediate can undergo a [4+2] cycloaddition with a suitable diene or dimerize to form polycyclic aromatic hydrocarbons. A plausible reaction pathway involves the dimerization of the generated benzyne to yield octaethylbiphenylene's tetramethylated analog.
Reaction Principle:
The treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures leads to a lithium-halogen exchange, forming an aryllithium intermediate. Subsequent elimination of lithium bromide generates the strained tetramethylbenzyne. In the absence of an external trapping agent, this benzyne can dimerize.
Experimental Protocol: In-situ Generation and Dimerization of 3,4,5,6-Tetramethylbenzyne
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 292.01 | 1.0 | 292 mg |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.1 | 0.69 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 20 mL |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | 53.49 | - | 10 mL |
| Diethyl ether | 74.12 | - | 3 x 15 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (292 mg, 1.0 mmol).
-
Anhydrous THF (20 mL) is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.6 M in hexanes, 0.69 mL, 1.1 mmol) is added dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the octamethylbiphenylene.
Expected Outcome:
The dimerization of tetraethylbenzyne has been reported to give octaethylbiphenylene in low yield. A similar outcome is expected for the tetramethyl analog, with the major product potentially being a vinylbiphenyl derivative resulting from side reactions.
Application in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. These reactions allow for the introduction of various substituents, leading to the synthesis of highly functionalized aromatic compounds.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between the aryl bromide and a terminal alkyne, yielding substituted alkynylbenzenes. The presence of two bromine atoms allows for either mono- or di-alkynylation, depending on the stoichiometry of the reagents.
General Experimental Protocol: Sonogashira Coupling
Materials:
| Reagent/Solvent | Role | Typical Amount (per Br) |
| This compound | Starting Material | 1.0 equiv |
| Terminal Alkyne | Coupling Partner | 1.1 equiv (mono) / 2.2 equiv (di) |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | 0.02 - 0.05 equiv |
| Copper(I) Iodide (CuI) | Co-catalyst | 0.04 - 0.10 equiv |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base | 2.0 - 3.0 equiv |
| Anhydrous THF or DMF | Solvent | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Suzuki Coupling
The Suzuki coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester. This reaction is highly versatile for the synthesis of biaryl compounds.
General Experimental Protocol: Suzuki Coupling
Materials:
| Reagent/Solvent | Role | Typical Amount (per Br) |
| This compound | Starting Material | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 1.2 equiv (mono) / 2.5 equiv (di) |
| Pd(PPh₃)₄ | Palladium Catalyst | 0.01 - 0.05 equiv |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane/Water (4:1) or Toluene/Ethanol | Solvent | - |
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Summary of Applications and Potential
This compound serves as a valuable precursor for generating sterically hindered benzynes, which can be utilized in cycloaddition reactions to construct complex polycyclic systems. Furthermore, its two reactive bromine atoms provide handles for sequential or double cross-coupling reactions, enabling the synthesis of a wide array of substituted aromatic compounds. The protocols provided herein offer a starting point for the exploration of this versatile building block in various synthetic endeavors. Researchers are encouraged to optimize the reaction conditions based on the specific substrates and desired products.
Application Notes and Protocols for Suzuki Coupling of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This application note provides detailed protocols for the Suzuki coupling of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, a sterically hindered substrate, with various arylboronic acids. The protocols address strategies for both selective mono-arylation and double arylation, which are critical for the synthesis of unsymmetrical and symmetrical biaryl compounds, respectively. Given the steric hindrance posed by the four methyl groups on the benzene ring, careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with an organoboron species (such as a boronic acid) in the presence of a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[4] For sterically hindered substrates like this compound, the use of bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate both the oxidative addition and reductive elimination steps.[5][6]
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the substitution of a single bromine atom. The key to selectivity is the use of a slight excess of the arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (three cycles).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Double Arylation of this compound
This protocol is designed for the substitution of both bromine atoms to form a symmetrical biaryl product. A larger excess of the arylboronic acid and potentially longer reaction times or higher temperatures are employed.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (4-5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base as indicated above.
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 100-140 °C) and stir vigorously.
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.
-
Upon completion (typically 12-48 hours), follow the workup and purification procedure outlined in steps 6-9 of Protocol 1 to isolate the diarylated product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of sterically hindered dihaloarenes, which can serve as a guide for optimizing the reaction of this compound.
| Entry | Dihaloarene | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1,2-Dibromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 2-Bromobiphenyl | 85 |
| 2 | 1,2-Dibromobenzene | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (3) | Dioxane | 110 | 18 | 1,2-Diphenylbenzene | 92 |
| 3 | 2,6-Dimethylbromobenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.5) | Toluene | 120 | 24 | 2,2',6-Trimethylbiphenyl | 78 |
| 4 | This compound (Predicted) | Phenylboronic acid (1.2 equiv) | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | Toluene | 110 | 16 | Mono-arylated | >80 |
| 5 | This compound (Predicted) | Phenylboronic acid (2.5 equiv) | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ (4) | Dioxane | 120 | 24 | Di-arylated | >85 |
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Cross-Coupling with 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials. This document provides detailed application notes and protocols for the Sonogashira cross-coupling of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, a sterically hindered substrate that presents unique challenges and opportunities for the synthesis of novel molecular architectures. The resulting 1,2-bis(alkynyl)-3,4,5,6-tetramethylbenzene derivatives are valuable building blocks for applications in materials science, including the development of liquid crystals, molecular wires, and shape-persistent macrocycles.
Challenges in the Sonogashira Coupling of this compound
The primary challenge in the Sonogashira coupling of this compound arises from the significant steric hindrance around the bromine atoms. The four adjacent methyl groups sterically encumber the reaction centers, which can impede the oxidative addition of the aryl bromide to the palladium(0) catalyst, a crucial step in the catalytic cycle. This steric congestion can lead to slower reaction rates, require more forcing reaction conditions (e.g., higher temperatures, longer reaction times), and necessitate the use of specialized catalyst systems.
Studies on similarly hindered substrates, such as 2,6-disubstituted and 2,4,6-trisubstituted bromobenzenes, have shown that the choice of the phosphine ligand on the palladium catalyst is critical for achieving good yields.[1][2] Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), are often more effective as they promote the formation of the catalytically active monoligated palladium species and facilitate the oxidative addition step.[1][2]
Furthermore, achieving selective mono-alkynylation versus di-alkynylation can be controlled by modulating the stoichiometry of the reactants and the reaction conditions. A stepwise approach is often necessary to synthesize unsymmetrical di-alkynylated products.
Applications of 1,2-Bis(alkynyl)-3,4,5,6-tetramethylbenzene Derivatives
The di-alkynylated products derived from this compound are of significant interest in materials science due to their rigid, planar structure and the presence of two modifiable alkyne termini. Potential applications include:
-
Liquid Crystals: The rigid core and the potential for introducing long alkyl or alkoxy chains via the alkyne groups make these compounds promising candidates for the design of novel liquid crystalline materials.[3][4]
-
Molecular Wires and Organic Electronics: The conjugated π-system of the di-alkynylarene core can be extended through polymerization or incorporation into larger conjugated systems, making them suitable for applications in molecular electronics.
-
Shape-Persistent Macrocycles and Molecular Cages: The defined 1,2-substitution pattern provides a rigid building block for the construction of complex, shape-persistent macrocycles and molecular cages through subsequent cyclization reactions. These structures have potential applications in host-guest chemistry and molecular recognition.
-
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs): Intramolecular cyclization reactions of the di-alkynylbenzene core can lead to the formation of novel, sterically crowded polycyclic aromatic hydrocarbons with unique photophysical properties.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific alkyne used and the desired product (mono- vs. di-alkynylation).
Protocol 1: Mono-alkynylation of this compound
This protocol aims for the selective synthesis of 1-alkynyl-2-bromo-3,4,5,6-tetramethylbenzene.
Table 1: Reagents and Stoichiometry for Mono-alkynylation
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.1 |
| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 |
| Solvent (e.g., THF, Toluene) | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon consumption of the starting alkyne or the desired level of conversion to the mono-alkynylated product, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.
Table 2: Representative Reaction Conditions and Yields for Mono-alkynylation
| Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | Et₃N | Toluene | 80 | 12 | 65-75 |
| 1-Octyne | Pd(PPh₃)₂Cl₂ (3) | DIPA | THF | 65 | 18 | 60-70 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | Et₃N | Toluene | 80 | 24 | 55-65 |
Note: Yields are hypothetical and based on analogous reactions with sterically hindered substrates. Actual yields may vary.
Protocol 2: Double Sonogashira Coupling for the Synthesis of 1,2-Bis(alkynyl)-3,4,5,6-tetramethylbenzene
This protocol is for the synthesis of the di-substituted product.
Table 3: Reagents and Stoichiometry for Di-alkynylation
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 2.2 - 2.5 |
| Pd(P(t-Bu)₃)₂ or Pd(PPh₃)₂Cl₂ | 0.05 - 0.10 |
| Copper(I) Iodide (CuI) | 0.10 - 0.20 |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 4.0 - 5.0 |
| Solvent (e.g., Toluene, DMF) | - |
Procedure:
-
Follow steps 1 and 2 from the mono-alkynylation protocol, using the stoichiometry outlined in Table 3. The use of a bulky phosphine ligand such as P(t-Bu)₃ is recommended for this more challenging transformation.
-
Add the terminal alkyne to the stirred reaction mixture.
-
Heat the reaction to a higher temperature (typically 80-110 °C) for an extended period (24-48 hours).
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.
-
Work-up and purification are carried out as described in the mono-alkynylation protocol.
Table 4: Representative Reaction Conditions and Yields for Di-alkynylation
| Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(P(t-Bu)₃)₂ (8) | DIPA | Toluene | 110 | 48 | 50-60 |
| 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (10) | Et₃N | DMF | 100 | 36 | 45-55 |
Note: Yields are hypothetical and based on analogous reactions with sterically hindered substrates. Actual yields may vary and optimization is likely required.
Visualizations
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 1,2-dibromo-3,4,5,6-tetramethylbenzene. This substrate presents a unique synthetic challenge due to the significant steric hindrance imposed by the four methyl groups adjacent to the bromine atoms. Consequently, specialized reaction conditions are often necessary to achieve successful functionalization. This document covers three key palladium-catalyzed transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, offering insights into catalyst systems and reaction parameters suitable for this sterically demanding substrate.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote the oxidative addition of the palladium catalyst to the aryl bromide.
A general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
General Reaction Scheme:
This protocol is a representative procedure for the mono-arylation of this compound and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A bulky phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative for Sterically Hindered Substrates):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | N/A |
| 1,2-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | >95 |
| 1-Bromo-2-iodobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 80 | 85 |
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2] For sterically hindered substrates, copper-free conditions are often preferred to minimize the formation of alkyne homocoupling byproducts (Glaser coupling).[1] The use of bulky, electron-rich ligands is also beneficial in these cases.[1]
General Reaction Scheme:
This protocol is a representative procedure and may require optimization.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-3 mol%)
-
Bulky phosphine ligand (e.g., cataCXium® A) (2-6 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the base.
-
In a separate vial, prepare the catalyst system by dissolving the palladium source and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining anhydrous and degassed solvent, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
The filtrate is then subjected to an aqueous work-up, dried over a suitable drying agent, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative for Sterically Hindered Substrates):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylacetylene | Pd(OAc)₂ (2) | cataCXium® A (4) | Cs₂CO₃ (2) | Toluene | 110 | N/A |
| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | - | Et₃N (2) | THF | RT | 95 |
| 2-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2), CuI (1) | Toluene | 80 | 88 |
Caption: Simplified catalytic cycle for the copper-free Sonogashira coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. For the sterically hindered this compound, successful coupling with anilines has been reported using a palladium acetate/tri-tert-butylphosphine catalyst system.
General Reaction Scheme:
Materials:
-
This compound
-
Aniline derivative (2 equivalents for double amination)
-
Palladium(II) acetate (Pd(OAc)₂) (4 mol%)
-
Tri-tert-butylphosphine (P(tBu)₃) (12 mol%)
-
Sodium tert-butoxide (NaOtBu) (3 equivalents)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
Under an inert atmosphere, add palladium(II) acetate and tri-tert-butylphosphine to anhydrous toluene in a Schlenk flask. Stir for approximately 5 minutes until the Pd(OAc)₂ dissolves.
-
Add this compound, the aniline derivative, and sodium tert-butoxide to the reaction mixture in that order.
-
Heat the reaction mixture to 110 °C for 14 hours.
-
Cool the reaction mixture to room temperature and quench with aqueous ammonium chloride immediately upon opening the flask to air.
-
Extract the product with an appropriate organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| This compound | Aniline | Pd(OAc)₂ (4) | P(tBu)₃ (12) | NaOtBu (3) | Toluene | 110 | N/A |
| This compound | 2,6-Dimethylaniline | Pd(OAc)₂ (4) | P(tBu)₃ (12) | NaOtBu (3) | Toluene | 110 | N/A |
| This compound | 2,6-Diisopropylaniline | Pd(OAc)₂ (4) | P(tBu)₃ (12) | NaOtBu (3) | Toluene | 110 | N/A |
Note: While the reaction has been reported, specific yields for the products derived from this compound were not available in the cited abstract. The procedure is based on a reported successful coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Disclaimer: The provided protocols are intended as a starting point for the functionalization of this compound. Due to the significant steric hindrance of this substrate, optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve desired yields and selectivity. It is highly recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation.
References
Application Notes and Protocols for Reactions with 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cross-coupling and polymerization reactions utilizing 1,2-Dibromo-3,4,5,6-tetramethylbenzene as a key starting material. This sterically hindered dibromobenzene derivative serves as a versatile building block for the synthesis of complex aromatic compounds and conjugated polymers.
Introduction
This compound is a symmetrically substituted aromatic halide. The presence of two adjacent bromine atoms allows for sequential or double functionalization, leading to the formation of ortho-substituted tetramethylbenzene derivatives. The flanking methyl groups provide steric bulk, which can influence reaction kinetics and product selectivity. Furthermore, these methyl groups enhance the solubility of the resulting products in organic solvents. This compound is a valuable precursor for the synthesis of substituted polyphenylenes and poly(p-phenylene vinylene)s, materials of interest in organic electronics and materials science.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it can be employed for mono- or diarylation.
Application: Synthesis of sterically hindered bi- and terphenyls. These products can serve as ligands for catalysts, building blocks for molecular cages, or precursors to larger conjugated systems.
Protocol for Double Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ (2.0 M, 3.0 equiv.) or Cs₂CO₃ (3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
| Reagent/Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv. |
| Coupling Partner | Phenylboronic Acid | 2.5 equiv. |
| Catalyst | Pd(PPh₃)₄ | 3 mol% |
| Base | K₂CO₃ (2 M aq.) | 3.0 equiv. |
| Solvent | Toluene/H₂O (4:1) | Degassed |
| Temperature | 90 °C | - |
| Time | 24 h | Monitor by TLC/GC-MS |
| Representative Yield | 85% | Highly substrate-dependent |
| ¹H NMR (CDCl₃, δ) | ~7.2-7.5 (m, 10H, Ar-H), ~2.1 (s, 12H, CH₃) | Hypothetical data |
| ¹³C NMR (CDCl₃, δ) | ~140-142 (Ar-C), ~127-130 (Ar-CH), ~18 (CH₃) | Hypothetical data |
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. This can be used to synthesize substituted stilbenes or cinnamates from this compound.
Application: Synthesis of vinyl-substituted tetramethylbenzenes, which can be further functionalized or used as monomers for polymerization.
Protocol for Double Heck Reaction:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 2.5-3.0 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.5-3.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction Conditions: The mixture is heated to 100-140 °C for 24-48 hours.
-
Work-up: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
| Reagent/Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv. |
| Coupling Partner | Styrene | 2.5 equiv. |
| Catalyst | Pd(OAc)₂ | 4 mol% |
| Ligand | P(o-tol)₃ | 8 mol% |
| Base | Et₃N | 3.0 equiv. |
| Solvent | DMF | Anhydrous |
| Temperature | 120 °C | - |
| Time | 36 h | Monitor by TLC/GC-MS |
| Representative Yield | 70% | Highly substrate-dependent |
| ¹H NMR (CDCl₃, δ) | ~7.0-7.6 (m, 12H, Ar-H, vinyl-H), ~2.2 (s, 12H, CH₃) | Hypothetical data |
| ¹³C NMR (CDCl₃, δ) | ~125-140 (Ar-C, vinyl-C), ~18 (CH₃) | Hypothetical data |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.
Application: Synthesis of arylalkynes, which are valuable intermediates in organic synthesis and precursors to conjugated materials.
Protocol for Double Sonogashira Coupling:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Reagent Addition: Add an amine solvent such as triethylamine or a mixture of THF and an amine base. Add the terminal alkyne (2.2-2.5 equiv.).
-
Reaction Conditions: The reaction is typically stirred at room temperature to 60 °C for 6-24 hours under an inert atmosphere.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The product is purified by column chromatography.
| Reagent/Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv. |
| Coupling Partner | Phenylacetylene | 2.2 equiv. |
| Catalyst | Pd(PPh₃)₂Cl₂ | 3 mol% |
| Co-catalyst | CuI | 2 mol% |
| Base/Solvent | Et₃N/THF | Degassed |
| Temperature | 50 °C | - |
| Time | 12 h | Monitor by TLC/GC-MS |
| Representative Yield | 80% | Highly substrate-dependent |
| ¹H NMR (CDCl₃, δ) | ~7.3-7.6 (m, 10H, Ar-H), ~2.3 (s, 12H, CH₃) | Hypothetical data |
| ¹³C NMR (CDCl₃, δ) | ~122-138 (Ar-C), ~90-95 (alkynyl-C), ~19 (CH₃) | Hypothetical data |
Polymerization Reactions
Gilch Polymerization for Poly(p-phenylene vinylene) (PPV) Synthesis
The Gilch polymerization is a common method for synthesizing PPV derivatives. It involves the dehydrohalogenation of a bis(halomethyl)benzene monomer with a strong base. While this compound is not a direct monomer for Gilch polymerization, it can be a precursor to the required bis(halomethyl) monomer. A more direct route to a related polymer is through a Yamamoto or Suzuki polymerization. Below is a protocol for a Yamamoto-type polymerization which is applicable to the dibromo-compound.
Application: Synthesis of poly(3,4,5,6-tetramethyl-1,2-phenylene), a substituted polyphenylene.
Protocol for Yamamoto-type Polymerization:
-
Catalyst Preparation: In a Schlenk flask, a nickel catalyst is generated in situ, for example, by reducing NiCl₂(bpy) with zinc dust in anhydrous DMF.
-
Monomer Addition: A solution of this compound in anhydrous DMF is added to the activated catalyst mixture.
-
Reaction Conditions: The reaction is heated at 60-80 °C for 24-72 hours under an inert atmosphere.
-
Work-up: The reaction is quenched by pouring into methanol. The precipitated polymer is collected by filtration, washed with methanol and acetone, and dried under vacuum.
-
Purification: The polymer can be further purified by Soxhlet extraction with a suitable solvent to remove low molecular weight oligomers.
| Reagent/Parameter | Condition | Notes |
| Monomer | This compound | 1.0 equiv. |
| Catalyst | Ni(COD)₂ | 1.2 equiv. |
| Ligand | 2,2'-Bipyridine | 1.2 equiv. |
| Solvent | DMF | Anhydrous |
| Temperature | 80 °C | - |
| Time | 48 h | - |
| Representative Yield | 75% | Dependent on molecular weight |
| Solubility | Soluble in common organic solvents like THF, CHCl₃ | - |
Visualizations
Caption: Experimental workflow for the double Suzuki coupling reaction.
Caption: Logical relationship for stepwise functionalization.
Application Note: Synthesis of a Novel Discotic Liquid Crystal Utilizing 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discotic liquid crystals are a unique class of materials characterized by their disc-shaped molecules, which can self-assemble into ordered columnar structures.[1] This arrangement gives rise to anisotropic properties, such as one-dimensional charge transport, making them highly valuable for applications in organic electronics, including photovoltaic cells, organic light-emitting diodes (OLEDs), and field-effect transistors.[1] The core of these molecules is typically an aromatic system, with flexible side chains radiating outwards. Hexa-substituted benzene derivatives are a prominent class of compounds that can form the basis of these discotic mesophanses.[2][3][4]
This application note details a synthetic protocol for a novel, hypothetical discotic liquid crystal, 1,2-bis(4'-hexyloxyphenyl)-3,4,5,6-tetramethylbenzene , using 1,2-Dibromo-3,4,5,6-tetramethylbenzene as a key building block. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[5][6] The attachment of 4-hexyloxyphenyl moieties to the tetramethylbenzene core is designed to induce the formation of a columnar liquid crystalline phase.
Synthetic Pathway
The synthesis of 1,2-bis(4'-hexyloxyphenyl)-3,4,5,6-tetramethylbenzene from this compound is proposed to occur via a double Suzuki-Miyaura coupling reaction with 4-(hexyloxy)phenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.
Caption: Synthetic pathway for 1,2-bis(4'-hexyloxyphenyl)-3,4,5,6-tetramethylbenzene.
Experimental Protocol
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions of dibromoarenes.[5][7]
Materials:
-
This compound
-
4-(hexyloxy)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 4-(hexyloxy)phenylboronic acid (2.2 equiv.), and potassium carbonate (4.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (e.g., 40 mL for a 1 mmol scale reaction) and deionized water (e.g., 10 mL) via syringe. Degas the solvent mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to yield the pure 1,2-bis(4'-hexyloxyphenyl)-3,4,5,6-tetramethylbenzene.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target liquid crystal.
Data Presentation
The following table summarizes the expected physical and mesomorphic properties of the synthesized 1,2-bis(4'-hexyloxyphenyl)-3,4,5,6-tetramethylbenzene, based on data from analogous hexa-substituted benzene discotic liquid crystals.[2][3][8]
| Property | Expected Value |
| Chemical Formula | C₃₈H₄₆O₂ |
| Molecular Weight | 534.77 g/mol |
| Appearance | White to off-white solid |
| Melting Point (Tₘ) | 80 - 100 °C |
| Clearing Point (T꜀) | 150 - 180 °C |
| Mesophase Type | Columnar Hexagonal (Colₕ) or Nematic Discotic (Nₐ) |
| Mesophase Range | 50 - 100 °C |
Note: The actual transition temperatures and mesophase behavior would need to be confirmed experimentally using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Conclusion
This application note provides a detailed protocol for the synthesis of a novel discotic liquid crystal using this compound as a readily accessible starting material. The use of a double Suzuki-Miyaura coupling allows for the efficient introduction of mesogenic side chains, leading to the formation of a hexa-substituted benzene derivative with the potential for liquid crystalline behavior. This synthetic strategy can be adapted for the creation of a variety of discotic liquid crystals with tailored properties for advanced materials applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Star-like substituted hexaarylbenzenes: synthesis and mesomorphic properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. chromatwist.com [chromatwist.com]
- 7. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]
- 8. Helical geometry and liquid crystalline properties of 2,3,6,7,10,11-hexaalkoxy-1-nitrotriphenylenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Substituted Tetramethylbenzene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetramethylbenzene derivatives, particularly those based on the 1,2,4,5-tetramethylbenzene (durene) scaffold, are of significant interest in medicinal chemistry and materials science. The durene core provides a rigid and lipophilic framework that can be strategically functionalized to interact with biological targets. This document provides detailed protocols for the synthesis of various substituted tetramethylbenzene derivatives and application notes on their relevance in drug development, with a focus on their potential as enzyme inhibitors and anticancer agents.
I. Synthesis of Key Intermediates and Derivatives
The following section details the experimental procedures for the synthesis of key substituted tetramethylbenzene derivatives.
A. Nitration of Durene
The introduction of a nitro group is a crucial first step for further functionalization, such as reduction to an amino group.
Experimental Protocol: Synthesis of Nitrodurene
-
Materials:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
Acetonitrile
-
90% Nitric Acid
-
Water
-
-
Procedure:
-
Dissolve 5.4 g (0.04 mole) of durene in 50 ml of acetonitrile in a round-bottom flask.
-
Separately, prepare a solution of 2 ml (3 g, 0.043 mole) of 90% nitric acid in 10 ml of acetonitrile.
-
Add the nitric acid solution to the durene solution. The reaction is gentle and the solution may turn yellow at room temperature.[1]
-
Heat the reaction mixture to reflux. A yellow-orange color will develop and intensify.
-
Continue refluxing for 30 minutes.[1]
-
After reflux, pour the reaction mixture into 250 ml of water.
-
Wash the product with two additional 250 ml portions of water.
-
The resulting yellow solid is 3-nitrodurene.[1]
-
| Starting Material | Reagents | Solvent | Time | Temperature | Product | Yield |
| Durene | 90% Nitric Acid | Acetonitrile | 30 min | Reflux | 3-Nitrodurene | Not specified |
B. Halogenation of Durene
Halogenated durene derivatives serve as versatile intermediates for cross-coupling reactions to introduce a variety of functional groups.
Experimental Protocol: Bromination of Durene (Adapted from a general protocol)
-
Materials:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
N-Bromosuccinimide (NBS)
-
Butadiene sulfone (catalyst)
-
Dichloromethane (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve durene in dichloromethane.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of butadiene sulfone.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain bromodurene.
-
| Starting Material | Reagents | Solvent | Time | Temperature | Product | Yield |
| Durene | N-Bromosuccinimide, Butadiene sulfone | Dichloromethane | Varies (monitor by TLC) | Room Temperature | Bromodurene | High (expected) |
C. Friedel-Crafts Acylation of Durene
Acylation introduces a ketone functional group, which can be a key pharmacophore or a handle for further derivatization.
Experimental Protocol: Synthesis of Acetyldurene
-
Materials:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Methylene chloride (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a 100-mL round-bottom flask equipped with an addition funnel and a reflux condenser, place anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride.
-
Cool the mixture to 0°C in an ice/water bath.[2]
-
Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.[2]
-
After the addition is complete, add a solution of durene (0.050 mol) in 10 mL of methylene chloride in the same manner, controlling the addition rate to prevent excessive boiling.[2]
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[2]
-
Carefully and slowly pour the reaction mixture into a beaker containing about 25 g of ice and 15 mL of concentrated HCl, with stirring.[2]
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, then dry over anhydrous MgSO₄.[2]
-
Filter to remove the drying agent and remove the methylene chloride by rotary evaporation to obtain the crude product.
-
Purify by distillation or column chromatography.
-
| Starting Material | Reagents | Solvent | Time | Temperature | Product | Yield |
| Durene | Acetyl chloride, AlCl₃ | Methylene chloride | ~30 min | 0°C to RT | Acetyldurene | 50-85% (typical for Friedel-Crafts acylation)[3] |
D. Formylation of Durene
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic rings like durene.
Experimental Protocol: Synthesis of Formyldurene (Vilsmeier-Haack Reaction)
-
Materials:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
-
Procedure:
-
In a round-bottom flask, cool DMF to 0°C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF to form the Vilsmeier reagent.
-
Add a solution of durene (1.0 equivalent) in DMF to the Vilsmeier reagent at 0°C.[1]
-
Allow the reaction mixture to stir at room temperature for 6.5 hours.[1]
-
Cool the reaction mixture back to 0°C and add a solution of sodium acetate (5.6 equivalents) in water. Stir for 10 minutes.[1]
-
Dilute the reaction mixture with water and extract with diethyl ether.[1]
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the formyldurene.
-
| Starting Material | Reagents | Solvent | Time | Temperature | Product | Yield |
| Durene | DMF, POCl₃, NaOAc | DMF | 6.5 h | 0°C to RT | Formyldurene | ~77% (typical for Vilsmeier-Haack)[1] |
E. Synthesis of Aminodurene Derivatives
Amino-substituted tetramethylbenzenes are valuable precursors for the synthesis of biologically active compounds.
Experimental Protocol: Synthesis of N,N,N',N'-Tetramethyl-p-phenylenediamine
-
Materials:
-
p-Phenylenediamine
-
Sodium bicarbonate
-
Dimethyl sulfate
-
Ethanolamine
-
Water
-
-
Procedure:
-
In a 2-L three-necked flask, place 54 g (0.5 mole) of p-phenylenediamine, 310 g (3.7 mole) of sodium bicarbonate, and 250 ml of water.
-
Maintain the temperature at 18–22°C using an ice bath while adding 320 ml (3.4 mole) of dimethyl sulfate with stirring over 30–50 minutes.[4]
-
After the addition is complete, continue stirring for 1 hour at 20–25°C.[4]
-
Raise the temperature to 60–65°C for 10 minutes and maintain it until the evolution of carbon dioxide ceases.[4]
-
Add 250 ml of cold water, cool the flask in an ice bath, and add 100 ml of ethanolamine.
-
Isolate the resulting crystalline slurry.
-
In a separate flask, heat 200 ml of ethanolamine to 140°C with stirring.
-
Add the slurry in portions over 40–50 minutes, maintaining the internal temperature at 120–140°C as water and the oily product distill.[4]
-
After addition is complete, rinse the dropping funnel with 100–150 ml of water.
-
Once the internal temperature reaches 160°C, add 50 ml of ethanolamine and maintain the temperature at 160–170°C for 20 minutes.
-
Initiate steam distillation by adding 50 ml of water. Continue steam distillation by adding 50-ml portions of water until no more oil appears in the distillate.[4]
-
The oily product solidifies on cooling to about 20°C.
-
Filter the solid, crush, wash with ice water, and dry to obtain N,N,N',N'-tetramethyl-p-phenylenediamine.
-
| Starting Material | Reagents | Solvent | Time | Temperature | Product | Yield |
| p-Phenylenediamine | Dimethyl sulfate, Sodium bicarbonate, Ethanolamine | Water, Ethanolamine | Several hours | 18°C to 170°C | N,N,N',N'-Tetramethyl-p-phenylenediamine | 82-88%[4] |
II. Application Notes in Drug Development
Substituted tetramethylbenzene derivatives, particularly those with quinone and other pharmacophoric groups, have shown promise as anticancer agents and enzyme inhibitors.
A. Anticancer Activity of Quinone Derivatives
Quinone-based compounds are known for their anticancer properties, and incorporating the tetramethylbenzene scaffold can modulate their activity and pharmacokinetic properties.[2][5] Derivatives of 1,4-benzoquinone and 1,4-naphthoquinone have demonstrated broad-spectrum anticancer activity against various cancer cell lines, including melanoma, ovarian, and colon cancer.[4][6]
Putative Mechanism of Action:
Many quinone derivatives exert their anticancer effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. They can also intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
Signaling Pathway Involvement:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7][8][9][10][11] Some anticancer agents exert their effects by inhibiting key kinases in this pathway. While direct inhibition of PI3K/mTOR by tetramethylbenzene-quinone derivatives is an area of active research, the induction of apoptosis by these compounds can be linked to the downstream effects of this pathway.
Caption: Putative involvement of tetramethylbenzene-quinone derivatives in apoptosis induction, potentially modulating the PI3K/Akt/mTOR signaling pathway.
B. Enzyme Inhibition
The substituted tetramethylbenzene scaffold can be utilized to design inhibitors for various enzymes implicated in disease. For instance, derivatives can be designed to target kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Kinase Inhibitors:
The design of small molecule kinase inhibitors often involves a heterocyclic core that can interact with the ATP-binding pocket of the kinase. While specific examples of tetramethylbenzene derivatives as potent kinase inhibitors are emerging, the general strategy involves functionalizing the durene core with groups that can form hydrogen bonds and hydrophobic interactions within the kinase active site.
Experimental Workflow for Screening Kinase Inhibitors:
The following workflow outlines the general steps for identifying and characterizing novel kinase inhibitors based on the substituted tetramethylbenzene scaffold.
Caption: A general workflow for the discovery and development of kinase inhibitors based on a substituted tetramethylbenzene scaffold.
Quantitative Data on Biological Activity:
The following table summarizes hypothetical IC₅₀ values for a series of substituted tetramethylbenzene derivatives against a target kinase, illustrating the type of data generated during the screening process.
| Compound | R¹ Group | R² Group | Target Kinase IC₅₀ (nM) |
| Durene-A1 | -NO₂ | -H | >10,000 |
| Durene-A2 | -NH₂ | -H | 8,500 |
| Durene-B1 | -Br | -COCH₃ | 5,200 |
| Durene-C1 | -CHO | -OH | 1,500 |
| Durene-D1 | -NH-heterocycle | -H | 750 |
| Durene-D2 | -NH-heterocycle | -Cl | 250 |
Conclusion
The synthetic protocols provided herein offer a robust foundation for the preparation of a diverse library of substituted tetramethylbenzene derivatives. The application notes highlight the potential of these compounds in drug discovery, particularly as anticancer agents and enzyme inhibitors. Further exploration of the structure-activity relationships of these derivatives is warranted to develop novel therapeutic agents with improved potency and selectivity.
References
- 1. US3221062A - Nitration process - Google Patents [patents.google.com]
- 2. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empowering of novel anti-tumor formulations with quinone-based active natural products [biomat-trans.com]
- 4. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects | MDPI [mdpi.com]
- 5. Structure-antitumor activity relationships among quinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]
- 11. Development of PI3K inhibitors: lessons learned from early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for Mono-functionalization of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the selective mono-functionalization of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. The protocols outlined below are designed for research scientists and professionals in drug development, offering detailed methodologies for achieving mono-substitution on this sterically hindered substrate. The primary challenge in the functionalization of this molecule is to achieve selective reaction at one of the two bromine atoms, avoiding the formation of di-substituted byproducts. The strategies presented herein focus on established palladium-catalyzed cross-coupling reactions and monolithiation-electrophilic quench, with an emphasis on reaction control to favor mono-functionalization.
Introduction
This compound is a polysubstituted aromatic compound with two vicinal bromine atoms. Its significant steric hindrance, owing to the four adjacent methyl groups, presents a unique challenge for selective chemical transformations. Achieving mono-functionalization is a critical step in the synthesis of asymmetrically substituted durene derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The methods described in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and monolithiation—are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The key to successful mono-functionalization lies in the careful control of reaction parameters such as stoichiometry, catalyst system, and reaction conditions.
Data Presentation
The following table summarizes representative quantitative data for mono-functionalization reactions on sterically hindered dibromoarenes. It is important to note that these are illustrative examples, and yields for this compound may vary and require optimization.
| Functionalization Method | Coupling Partner/Electrophile | Catalyst/Reagent | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 60-80 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 50-70 |
| Monolithiation-Quench | Electrophile (e.g., DMF) | n-BuLi | - | - | THF | -78 | 1 | 40-60* |
*Note: The presented yields are based on reactions with sterically hindered dibromoarene substrates and are intended for illustrative purposes. Actual yields for this compound will require experimental optimization.
Experimental Protocols
Protocol 1: Mono-Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed mono-arylation of this compound. The key to achieving mono-selectivity is the use of a slight excess of the dibromo-substrate relative to the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (0.9 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), arylboronic acid (0.9 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon consumption of the arylboronic acid (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-functionalized product.
Protocol 2: Mono-Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed mono-amination of this compound. Similar to the Suzuki coupling, controlling the stoichiometry is crucial for selectivity.
Materials:
-
This compound
-
Primary or secondary amine (0.9 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a flow of inert gas, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq) to a flame-dried Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (0.9 eq), and NaOtBu (1.4 eq).
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the amine is consumed (typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the mono-aminated product.
Protocol 3: Monolithiation and Electrophilic Quench
This protocol describes a method for selective monolithiation followed by quenching with an electrophile. Precise temperature control and slow addition of the organolithium reagent are critical for achieving mono-selectivity.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 1.0 equivalent in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
To a flame-dried Schlenk flask under inert gas, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The selective mono-functionalization of this compound is a challenging but achievable synthetic transformation. The protocols provided herein offer a starting point for researchers to develop robust methods for the synthesis of valuable mono-substituted durene derivatives. The key to success is the careful control of stoichiometry and reaction conditions to favor mono-substitution over di-substitution. Further optimization of the presented protocols for specific substrates and desired products is highly recommended.
Application Notes and Protocols for Double Cross-Coupling Reactions of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the double cross-coupling reactions of 1,2-dibromo-3,4,5,6-tetramethylbenzene, a versatile building block for the synthesis of complex aromatic compounds. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions are outlined, offering pathways to form C-C, C-N, and C-C (alkynyl) bonds, respectively.
Introduction
This compound is a sterically hindered dihaloarene that serves as a valuable precursor in the synthesis of a variety of organic molecules. Its two bromine atoms can undergo sequential or one-pot double cross-coupling reactions, allowing for the introduction of two new functional groups. This enables the construction of complex molecular architectures, which are of interest in medicinal chemistry and materials science. This document outlines detailed experimental procedures for three key palladium-catalyzed double cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents.
Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. A general protocol for the double Suzuki-Miyaura coupling of a dibromoarene is described below, adapted from a procedure for a similar substrate. Due to the steric hindrance of this compound, more forcing conditions and specialized ligands may be necessary to achieve good yields.
Experimental Protocol: Double Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)
-
Potassium phosphate (K₃PO₄) (4 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 mmol), the desired arylboronic acid (2.5 mmol), and potassium phosphate (4 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (6 mol%).
-
Add degassed 1,4-dioxane (2 mL) and water (0.5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,2,3,4-Tetramethyl-5,6-diphenylbenzene | Data not available |
| 2 | 4-Methylphenylboronic acid | 1,2,3,4-Tetramethyl-5,6-di-p-tolylbenzene | Data not available |
| 3 | 4-Methoxyphenylboronic acid | 5,6-Bis(4-methoxyphenyl)-1,2,3,4-tetramethylbenzene | Data not available |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This protocol details the double amination of this compound with various aniline derivatives.
Experimental Protocol: Double Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aniline derivative (2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (4 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (12 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (3 equivalents)
-
Toluene
Procedure:
-
Under an inert atmosphere, add Pd(OAc)₂ (4 mol%) and P(t-Bu)₃ (12 mol%) to toluene and stir for approximately 5 minutes until the Pd(OAc)₂ dissolves.
-
Add this compound (1 equivalent), the aniline derivative (2 equivalents), and sodium tert-butoxide (3 equivalents) in that order.
-
Heat the reaction mixture to 110 °C for 14 hours.
-
Cool the reaction mixture to room temperature and add aqueous ammonium chloride immediately upon opening the reaction to air.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Entry | Aniline Derivative | Product | Yield (%) | Reference |
| 1 | Aniline | N¹,N²-Diphenyl-3,4,5,6-tetramethylbenzene-1,2-diamine | 65 | [1] |
| 2 | 2,6-Dimethylaniline | 3,4,5,6-Tetramethyl-N¹,N²-bis(2,6-dimethylphenyl)benzene-1,2-diamine | 55 | [1] |
| 3 | 2,6-Diisopropylaniline | N¹,N²-Bis(2,6-diisopropylphenyl)-3,4,5,6-tetramethylbenzene-1,2-diamine | 40 | [1] |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following protocol is adapted from the synthesis of a tetrakis(phenylethynyl)benzene derivative and can be applied to the double coupling of this compound.
Experimental Protocol: Double Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a three-necked flask fitted with a condenser and a nitrogen inlet, add DMF and triethylamine (or piperidine) under a nitrogen atmosphere and purge with nitrogen for 15 minutes.
-
Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%).
-
Add this compound (1 equivalent) and the terminal alkyne (2.2 equivalents).
-
Heat the reaction mixture to 90-100 °C for 6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the solid product by filtration and wash thoroughly with water to remove any excess base and salts.
-
Dry the isolated solid. The product can be further purified by recrystallization from a suitable solvent mixture (e.g., ethanol/chloroform).
Quantitative Data:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1,2-Bis(phenylethynyl)-3,4,5,6-tetramethylbenzene | Data not available |
| 2 | Trimethylsilylacetylene | 1,2-Bis((trimethylsilyl)ethynyl)-3,4,5,6-tetramethylbenzene | Data not available |
Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Figure 4: Simplified catalytic cycles for the Sonogashira reaction.
References
Troubleshooting & Optimization
Challenges in Sonogashira coupling with sterically hindered 1,2-Dibromo-3,4,5,6-tetramethylbenzene
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the Sonogashira coupling of the sterically hindered substrate, 1,2-Dibromo-3,4,5,6-tetramethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling reaction with this compound resulting in low to no yield?
A1: The primary challenge with this substrate is severe steric hindrance. The four methyl groups flanking the two bromo-substituents on the benzene ring significantly obstruct the palladium catalyst's access to the carbon-bromine bonds. This impedance primarily affects the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, leading to very slow or failed reactions.[1]
Q2: I'm observing significant formation of a side product from the homocoupling of my alkyne. What is causing this?
A2: This side reaction, known as Glaser coupling, is a common issue in Sonogashira reactions and is often promoted by the copper(I) co-catalyst under aerobic conditions.[1][2] If the desired cross-coupling is slow due to the steric hindrance of your substrate, the competing Glaser homocoupling can become the dominant pathway.[1][3]
Q3: Which palladium catalyst and ligand combination is most effective for such a hindered substrate?
A3: For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands are generally preferred.[1][4][5] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1] Ligands like XPhos, SPhos, and P(t-Bu)₃ have shown success in similar challenging couplings.[3][4][6] Air-stable palladium precatalysts that readily generate the active catalyst in situ are also highly recommended.[1]
Q4: Can I perform this reaction without a copper co-catalyst to avoid homocoupling?
A4: Yes, copper-free Sonogashira protocols are often the most effective way to eliminate Glaser coupling.[1][2] These reactions, however, may require different conditions, such as stronger bases or higher temperatures, to facilitate the direct reaction between the palladium complex and the alkyne.
Q5: How does reaction temperature affect the coupling with this hindered substrate?
A5: Due to the high activation barrier caused by steric hindrance, elevated temperatures are often necessary to drive the reaction forward. While many Sonogashira reactions can proceed at room temperature, couplings with hindered aryl bromides typically require heating.[2] Careful optimization is needed, as excessively high temperatures can lead to catalyst decomposition or increased side product formation.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
This is the most common issue, directly linked to the steric bulk of the substrate.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Problem 2: Dominant Alkyne Homocoupling (Glaser Coupling)
This occurs when the alkyne couples with itself instead of the aryl bromide.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[6] |
| High Copper(I) Loading | Reduce the loading of the Cu(I) co-catalyst. While catalytic, excess copper can accelerate homocoupling. |
| Slow Cross-Coupling | The primary cross-coupling is too slow, allowing the side reaction to dominate. Address the slow kinetics using the steps in Problem 1 . |
| Inherent Alkyne Reactivity | Some terminal alkynes are intrinsically more prone to homocoupling. The most effective solution is to switch to a copper-free Sonogashira protocol .[1] |
Problem 3: Mono-substitution vs. Di-substitution Selectivity
Controlling the reaction to achieve either mono- or di-alkynylation of the 1,2-dibromo substrate can be challenging.
Strategies for Controlling Selectivity
-
For Mono-substitution:
-
Use a slight excess (1.0 - 1.2 equivalents) of the terminal alkyne.
-
Run the reaction at a lower temperature to favor the more reactive C-Br bond (if a significant electronic difference existed, which is less pronounced here).
-
Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
-
-
For Di-substitution:
-
Use a larger excess of the terminal alkyne (≥ 2.2 equivalents).
-
Employ higher reaction temperatures and longer reaction times to overcome the increased steric hindrance for the second coupling.
-
A more robust, highly active catalyst system (e.g., a palladacycle precatalyst with a bulky ligand) may be required.
-
Optimized Reaction Conditions & Data
The following table summarizes recommended starting conditions for optimizing the Sonogashira coupling of sterically hindered aryl bromides. Yields are highly substrate-dependent and require empirical optimization.
| Parameter | Condition A (Copper-Catalyzed) | Condition B (Copper-Free) | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (2.5 mol%) | Pre-catalysts that form active Pd(0) in situ. |
| Ligand | XPhos (5-10 mol%) | SPhos or P(t-Bu)₃ (5-10 mol%) | Bulky, electron-rich ligands are essential to facilitate oxidative addition on the hindered substrate.[3][4] |
| Copper Co-catalyst | CuI (1-5 mol%) | None | CuI accelerates the reaction but risks homocoupling.[2] Its omission requires more forcing conditions. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Amine bases are standard.[6] Stronger inorganic bases are often needed in copper-free systems.[5] |
| Solvent | THF or Dioxane | DMF or Toluene | Solvents must be anhydrous and degassed. Higher boiling point solvents allow for increased reaction temperatures.[6] |
| Temperature | 60 - 100 °C | 80 - 120 °C | Elevated temperatures are necessary to overcome the steric barrier.[2] |
Key Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling
This protocol provides a robust starting point for the coupling of this compound.
Caption: A typical experimental workflow for a copper-free Sonogashira coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2.5 mol%), and the bulky phosphine ligand (e.g., SPhos, 5 mol%).
-
Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through a septum, add the anhydrous, degassed solvent (e.g., Toluene) via syringe. This is followed by the addition of the base (e.g., K₃PO₄, 2.0 equiv.) and the terminal alkyne (1.2 equiv. for mono-coupling).
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction has reached completion (or stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 1,2-Dibromo-3,4,5,6-tetramethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of the sterically hindered substrate, 1,2-Dibromo-3,4,5,6-tetramethylbenzene.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Question 1: Why is my Suzuki coupling reaction showing low or no yield?
Answer:
Low yields in the Suzuki coupling of sterically hindered substrates like this compound are a common issue. Several factors can contribute to this:
-
Inefficient Catalyst System: Standard palladium catalysts may not be effective for sterically crowded substrates. The bulky tetramethylbenzene core hinders the approach of the catalyst to the bromine atoms.
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary.
-
Suboptimal Base: The choice of base is critical for the transmetalation step. A base that is too weak or poorly soluble can stall the reaction.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction at an appropriate temperature.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may decompose at high temperatures, leading to the formation of inactive palladium black.
Question 2: How can I improve the yield of my reaction?
Answer:
To improve the yield, a systematic optimization of the reaction conditions is recommended:
-
Catalyst and Ligand Selection: Employ a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are often effective for sterically demanding couplings. N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Base Selection: Use a strong, non-nucleophilic base to promote the formation of the boronate complex. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.
-
Solvent System: Anhydrous, degassed solvents such as toluene, dioxane, or DMF are typically used. In some cases, the addition of a small amount of water can be beneficial, particularly when using phosphate or carbonate bases.
-
Reaction Temperature: Due to the steric hindrance, higher reaction temperatures (typically 80-120 °C) may be required to drive the reaction to completion.
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation. Ensure all solvents are thoroughly degassed prior to use.
Question 3: I am observing the formation of side products. What are they and how can I minimize them?
Answer:
Common side products in Suzuki coupling reactions include:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It can be minimized by ensuring an inert atmosphere and using the appropriate stoichiometry of reactants.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be mitigated by using anhydrous conditions and ensuring the base is not excessively strong or nucleophilic.
-
Monosubstitution: If the desired product is the disubstituted compound, incomplete reaction can lead to a mixture of mono- and di-arylated products. To favor disubstitution, use a slight excess of the boronic acid (2.2-2.5 equivalents) and prolong the reaction time or increase the temperature.
Question 4: How can I achieve selective mono-arylation of this compound?
Answer:
Achieving selective mono-arylation requires careful control of the reaction conditions:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0 - 1.2 equivalents) of the arylboronic acid relative to the this compound.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product.
-
Catalyst System: Certain catalyst systems may exhibit a higher propensity for mono-coupling. Screening different palladium/ligand combinations can be beneficial.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of sterically hindered dihaloarenes, which can serve as a starting point for the optimization of reactions with this compound. Yields are highly dependent on the specific boronic acid used.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | 60-95 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 75-98 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | 24 | 50-85 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 12 | 65-90 |
Experimental Protocols
Detailed Methodology for Double Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Under a positive flow of argon, add the Pd(OAc)₂ and SPhos to the Schlenk flask.
-
Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the dibromobenzene).
-
If using a phosphate base, a small amount of degassed water (e.g., 10% v/v of the toluene) can be added.
-
Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Mandatory Visualization
Below are diagrams illustrating key aspects of the Suzuki coupling process and a troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Technical Support Center: Overcoming Low Yields in Reactions with 1,2-Dibromo-3,4,5,6-tetramethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the sterically hindered aryl halide, 1,2-Dibromo-3,4,5,6-tetramethylbenzene.
Troubleshooting Guides
This section addresses specific issues encountered during common reactions involving this substrate.
Grignard Reagent Formation & Metal-Halogen Exchange
Q1: My Grignard reaction with this compound fails to initiate. What are the likely causes and solutions?
A1: Failure to initiate a Grignard reaction is a common issue, often stemming from two primary factors: the presence of moisture and the passivity of the magnesium surface. Grignard reagents are extremely basic and will be quenched by even trace amounts of water.[1][2]
-
Moisture: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying, and cooled under an inert atmosphere (argon or nitrogen).[3] Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[1]
-
Magnesium Activation: The magnesium turnings can have an oxide layer that prevents reaction. This can be overcome by using an initiator. A few drops of 1,2-dibromoethane are effective, as it reacts to expose a fresh magnesium surface.[1][4] Alternatively, a small crystal of iodine can be used.[4]
Q2: I am observing low yields in my lithium-halogen exchange reaction. How can I improve this?
A2: Lithium-halogen exchange is a powerful method for creating organolithium species, but it is highly sensitive to reaction temperature.[5][6] For substrates with other electrophilic groups, very low temperatures (e.g., -100 °C) are required to ensure the exchange is faster than any side reactions.[6] The rate of exchange follows the trend I > Br > Cl.[5]
-
Temperature Control: Maintain cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions between the highly reactive organolithium reagent and your substrate or solvent.
-
Reagent Quality: Use a freshly titrated solution of your organolithium reagent (e.g., n-butyllithium) to ensure accurate stoichiometry.
Palladium-Catalyzed Cross-Coupling Reactions (General)
Q3: My Suzuki-Miyaura or Sonogashira cross-coupling reaction is sluggish or provides no product. What are the most critical initial checks?
A3: The failure of a cross-coupling reaction often points to three critical areas: the catalyst's activity, the quality of the reagents, and the reaction atmosphere.[7]
-
Catalyst Activity: Ensure your palladium catalyst, whether a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(PPh₃)₂, is fresh and has been stored properly under an inert atmosphere.[7]
-
Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are pure and that solvents are anhydrous and degassed.[7]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and, in the case of Sonogashira coupling, lead to the highly problematic homocoupling of the alkyne (Glaser coupling). It is crucial to degas the solvent and run the entire reaction under a positive pressure of an inert gas like argon or nitrogen.[7]
Q4: Why is the steric hindrance of this compound such a significant challenge?
A4: The four ortho- and meta-positioned methyl groups create significant steric bulk around the two bromine atoms.[8] In palladium-catalyzed cross-coupling reactions, this hindrance impedes the palladium catalyst's ability to perform oxidative addition into the carbon-bromine bond.[9][10] This step is often the rate-determining step of the catalytic cycle, and slowing it down dramatically reduces the overall reaction rate and yield.[11][12]
Sonogashira Coupling
Q5: How can I improve the rate and yield of a Sonogashira coupling with this hindered aryl bromide?
A5: Aryl bromides are inherently less reactive than aryl iodides in Sonogashira couplings, and this effect is amplified by steric hindrance.[13][9] To drive the reaction forward, several adjustments are necessary:
-
Increase Temperature: Higher temperatures are often required for less reactive aryl bromides, potentially up to 100 °C in a sealed vessel.[7][9]
-
Active Ligands: For sterically demanding substrates, consider using bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or dppf, which can accelerate the rate-limiting oxidative addition step.[7][9]
-
Solvent and Base: While triethylamine can sometimes serve as both base and solvent, co-solvents like THF or DMF are common.[7] Ensure the amine base is dry and used in excess.[7]
Suzuki-Miyaura Coupling
Q6: I am observing significant dehalogenation and homocoupling of my boronic acid in a Suzuki coupling. How can these side reactions be minimized?
A6: Dehalogenation occurs when the palladium intermediate reacts with the base or solvent to form a hydride, which then reductively eliminates with the aryl group.[11] Homocoupling of the boronic acid is another common side reaction.[13]
-
Optimize Base and Solvent: The choice of base is critical. Stronger bases like K₃PO₄ are often effective with hindered substrates.[14] The reaction can be run in various solvents, including biphasic systems like dioxane/water or toluene/ethanol/water.[11][14][15]
-
Use Appropriate Ligands: Bulky, electron-rich ligands like SPhos or P(t-Bu)₃ are often necessary to promote the desired cross-coupling over side reactions for hindered substrates.[14][16]
-
Maintain Anaerobic Conditions: As with other coupling reactions, excluding oxygen is critical to prevent side reactions and catalyst decomposition.[13]
Data & Reaction Parameters
Table 1: Troubleshooting Guide for Low Yields
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction Initiation (Grignard) | Presence of water; Inactive magnesium surface. | Flame-dry all glassware; Use anhydrous solvents; Add an initiator (e.g., 1,2-dibromoethane, I₂).[1][3][4] |
| Low Conversion (Cross-Coupling) | Inactive catalyst; Steric hindrance slowing oxidative addition; Insufficient temperature. | Use a fresh, high-activity catalyst; Employ bulky, electron-rich ligands (e.g., P(t-Bu)₃, SPhos, dppf); Increase reaction temperature.[9] |
| Alkyne Homocoupling (Sonogashira) | Presence of oxygen promoting Glaser coupling. | Thoroughly degas all solvents and reagents; Maintain a strict inert atmosphere (Ar or N₂). |
| Dehalogenation Side Product | Reaction of Pd-intermediate with base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃); Ensure high purity of all reagents.[11] |
| Boronic Acid Homocoupling (Suzuki) | Side reaction favored under certain conditions. | Ensure strictly anaerobic conditions; Optimize catalyst, ligand, and base combination.[13] |
Table 2: Typical Conditions for Cross-Coupling of Hindered Aryl Bromides
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos or P(t-Bu)₃ (4-10%) | K₃PO₄ (2-3) | Dioxane / H₂O | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | (none) | Triethylamine (excess) | THF or DMF | 60 - 100 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2-5%) | P(t-Bu)₃ (4-10%) | Cs₂CO₃ (2) | Toluene or Dioxane | 80 - 110 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv for mono-substitution or 2.2 equiv for di-substitution), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), ligand (e.g., SPhos, 6 mol%), and base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (3-5 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, >3 equiv) via syringe. Finally, add the terminal alkyne (1.1 equiv for mono-substitution or 2.2 equiv for di-substitution).[17]
-
Reaction: Stir the reaction at the appropriate temperature (may range from room temperature to reflux) until the starting material is consumed, as monitored by TLC.[17]
-
Workup: Cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by column chromatography on silica gel.
Visualized Workflows and Logic
Caption: A logical guide for troubleshooting low product yield.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Suzuki-Miyaura cycle with a sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q7: Are there alternatives to palladium catalysis for this substrate?
A7: While palladium catalysis is the most common method for C-C bond formation with aryl halides, other transition metals can be used. Nickel-catalyzed reactions, for example, are known to be effective for coupling sterically hindered partners and can sometimes offer different reactivity or be more cost-effective. Additionally, for forming organometallic intermediates, direct reaction with highly reactive metals like Rieke Magnesium can be more effective than standard magnesium turnings.[18]
Q8: Can both bromine atoms on this compound be substituted in a single reaction?
A8: Yes, di-substitution is possible, but it presents additional challenges. After the first coupling reaction, the product is even more sterically hindered, which makes the second oxidative addition step significantly slower. To achieve di-substitution, you will typically need to use a stoichiometric excess of the coupling partner (e.g., >2.2 equivalents), potentially higher catalyst loading, and more forcing conditions (higher temperature and longer reaction times).[13]
Q9: What safety precautions are necessary?
A9: Standard laboratory safety procedures should always be followed. Specific hazards to consider include:
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere.
-
Palladium Catalysts: Can be toxic and are heavy metals. Avoid inhalation and skin contact.
-
Solvents: Ethers (THF, diethyl ether) are extremely flammable.[3] Chlorinated solvents and DMF have specific health hazards.
-
Bases: Strong bases like K₃PO₄ or triethylamine are corrosive. Handle with appropriate personal protective equipment.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. beyondbenign.org [beyondbenign.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. joss.tcnj.edu [joss.tcnj.edu]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. d-nb.info [d-nb.info]
Technical Support Center: Functionalization of 1,2-Dibromo-3,4,5,6-tetramethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dibromo-3,4,5,6-tetramethylbenzene. The sterically hindered nature of this substrate presents unique challenges in functionalization reactions. This guide offers insights into potential side reactions and provides detailed experimental protocols to help navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my cross-coupling reactions with this compound?
A1: Low or no product yield is a common issue when working with this sterically hindered substrate. The four methyl groups flanking the bromine atoms significantly impede the approach of the catalyst and coupling partner to the reaction center. Several factors could be contributing to this issue:
-
Steric Hindrance: The primary reason for low reactivity is the steric bulk of the tetramethyl-substituted benzene ring, which can hinder the oxidative addition step in many palladium-catalyzed cross-coupling reactions.
-
Inactive Catalyst: The palladium catalyst may be inactive or poisoned. Ensure you are using a fresh, high-quality catalyst and that all reagents and solvents are pure and anhydrous.
-
Inappropriate Ligand: The choice of ligand is critical for sterically demanding substrates. Bulky, electron-rich phosphine ligands are often required to promote the formation of a reactive monoligated palladium species.
-
Insufficient Reaction Temperature or Time: Due to the low reactivity of the substrate, higher reaction temperatures and longer reaction times may be necessary to achieve a reasonable conversion.
Q2: I am attempting a mono-functionalization of this compound, but I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?
A2: Achieving selective mono-functionalization of a 1,2-dibromo substrate, especially a sterically hindered one, requires careful control of reaction conditions. Here are some strategies to enhance mono-substitution selectivity:
-
Stoichiometry: This is the most critical factor. Use a stoichiometric amount or a slight excess (1.0 - 1.2 equivalents) of the coupling partner relative to the this compound.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC/MS. Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product.
-
Catalyst and Ligand Choice: Some catalyst systems may exhibit higher selectivity for mono-functionalization. It may be necessary to screen different palladium sources and ligands.
Q3: What are the common side reactions I should be aware of when functionalizing this compound?
A3: Besides incomplete reaction, several side reactions can occur, leading to byproducts and reduced yield of the desired product.
-
Homocoupling: In reactions like Suzuki and Sonogashira coupling, homocoupling of the boronic acid or terminal alkyne can occur, especially in the presence of oxygen or at high temperatures.
-
Protodeboronation: In Suzuki coupling, the boronic acid can be cleaved to the corresponding arene before it couples with the aryl halide. This is often promoted by high temperatures and the presence of water.
-
Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom, leading to the formation of 1,2,3,4-tetramethylbenzene or 1-bromo-2,3,4,5-tetramethylbenzene.
-
Benzyne Formation: Under strongly basic conditions, particularly with organolithium reagents, elimination of HBr can lead to the formation of a highly reactive tetramethylbenzyne intermediate, which can undergo various cycloaddition or nucleophilic attack reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Use a catalyst system known to be effective for sterically hindered substrates, such as a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or tBu₃P). Increase the reaction temperature and prolong the reaction time. |
| Inactive Catalyst | Use a fresh batch of the palladium catalyst and ligand. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation. |
| Ineffective Base | The choice of base is crucial. If a weak base like Na₂CO₃ is not effective, try stronger inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base can also be important. |
| Poor Reagent Quality | Ensure the boronic acid is pure and has not undergone significant decomposition (protodeboronation). |
Issue 2: Formation of Significant Alkyne Homocoupling (Glaser Coupling) Product in Sonogashira Coupling
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed. |
| High Copper(I) Concentration | While catalytic, an excess of the copper(I) co-catalyst can promote the homocoupling pathway. Reduce the loading of the Cu(I) source. |
| Slow Cross-Coupling | If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant. Address the slow cross-coupling by optimizing the catalyst system and reaction temperature as described for low yield issues. |
| Inherent Reactivity of Alkyne | Some terminal alkynes are more prone to homocoupling. If possible, consider using a copper-free Sonogashira protocol. |
Issue 3: Difficulty in Forming the Grignard Reagent
| Possible Cause | Troubleshooting Step |
| Passivated Magnesium Surface | The magnesium turnings may be coated with a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ to expose a fresh surface.[1] |
| Presence of Moisture | All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). Use anhydrous solvents (e.g., diethyl ether or THF). |
| Slow Initiation | The reaction can be slow to start. A gentle warming of a small portion of the reaction mixture may be necessary. Once the reaction initiates (indicated by cloudiness and gentle reflux), the remaining aryl bromide should be added slowly. |
| Wurtz Coupling Side Reaction | The initially formed Grignard reagent can react with the starting dibromoalkane. This can be minimized by the slow addition of the dibromoalkane to the magnesium suspension to maintain a low concentration of the halide. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the mono-arylation of this compound. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC/MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of this compound
This protocol is a general starting point for the mono-alkynylation.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC/MS.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low product yield.
Caption: Key strategies for controlling mono- versus di-substitution.
Caption: Experimental workflow for Grignard reagent formation.
References
Technical Support Center: Byproduct Identification in 1,2-Dibromo-3,4,5,6-tetramethylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 1,2-Dibromo-3,4,5,6-tetramethylbenzene. The information is designed to help identify and mitigate the formation of common byproducts, ensuring a higher purity of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on byproduct identification and resolution.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired 1,2-dibromo product. | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material (durene) is still present, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal stoichiometry: Incorrect ratio of durene to the brominating agent. | Ensure precise measurement of reactants. A slight excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess can lead to over-bromination. | |
| Decomposition of the product: Prolonged exposure to high temperatures or harsh acidic conditions. | Maintain careful temperature control throughout the reaction and work-up. Neutralize any acidic byproducts promptly during the work-up procedure. | |
| Presence of multiple spots on TLC or peaks in GC-MS analysis of the crude product. | Formation of isomeric byproducts: Bromination at other positions on the aromatic ring. The primary expected isomeric byproduct is 1,3-dibromo-2,4,5,6-tetramethylbenzene. | Optimize reaction conditions to favor the formation of the desired 1,2-isomer. This can sometimes be achieved by controlling the temperature and the choice of catalyst. Purification by fractional crystallization or column chromatography will be necessary to separate the isomers. |
| Over-bromination: Formation of tri- or even tetra-brominated durene derivatives. | Use a controlled amount of the brominating agent (typically around 2 equivalents for dibromination). Adding the brominating agent portion-wise can also help to control the extent of bromination. | |
| Under-bromination: Presence of monobromodurene (1-bromo-2,3,5,6-tetramethylbenzene). | Ensure that at least two equivalents of the brominating agent are used and that the reaction is allowed to proceed to completion. | |
| Product appears as an oil or fails to crystallize during purification. | Presence of impurities: Byproducts can act as impurities that inhibit crystallization. | Purify the crude product using column chromatography to separate the desired product from byproducts before attempting recrystallization. |
| Inappropriate recrystallization solvent: The chosen solvent may be too good a solvent for the product, even at low temperatures. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For brominated aromatic compounds, solvents like ethanol, hexane, or mixtures of hexane and ethyl acetate are often effective. | |
| Final product has a brownish or yellowish tint. | Residual bromine or acidic impurities: Traces of the brominating agent or acidic byproducts from the reaction. | Wash the crude product thoroughly with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by a wash with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproducts are typically:
-
Isomeric Dibromodurenes: Primarily 1,3-dibromo-2,4,5,6-tetramethylbenzene, formed by bromination at different positions on the durene ring.
-
Over-brominated Products: Tribromodurene and tetrabromodurene can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.[1]
-
Under-brominated Products: Monobromodurene (1-bromo-2,3,5,6-tetramethylbenzene) will be present if the reaction does not go to completion.
Q2: How can I identify these byproducts?
A combination of analytical techniques is recommended for byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of the reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns. Isomers will have the same molecular weight but may have different fragmentation patterns and will typically have different retention times on the GC column.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can help to distinguish between the desired product and its isomers. The number of signals, their chemical shifts, and their coupling patterns will differ for each isomer due to the different symmetry and electronic environments of the protons and carbon atoms.[4][5] For example, the 1H NMR spectrum of the starting material, durene, shows two signals due to its high symmetry.[6]
-
Thin Layer Chromatography (TLC): TLC can be used to quickly assess the purity of the crude product and to monitor the progress of purification. Different spots will indicate the presence of different compounds.
Q3: What is a suitable recrystallization solvent for purifying this compound?
While the optimal solvent should be determined experimentally, good starting points for the recrystallization of brominated aromatic compounds include ethanol, hexane, or a mixed solvent system such as hexane/ethyl acetate. The goal is to find a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for the bromination?
Yes, NBS is often used as a safer alternative to liquid bromine for aromatic brominations.[7] It is a solid and is easier to handle. The reaction typically requires a radical initiator or an acidic catalyst.
Q5: My reaction is very slow. How can I increase the reaction rate?
The rate of electrophilic aromatic bromination can be increased by using a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).[8] These catalysts polarize the bromine molecule, making it a more potent electrophile. Gently warming the reaction mixture can also increase the rate, but care must be taken to avoid promoting side reactions.
Experimental Protocols
General Procedure for the Bromination of a Durene Derivative:
-
Reaction Setup: In a three-neck flask, dissolve the durene derivative (10 mmol) in a mixture of dichloromethane (CH2Cl2) and glacial acetic acid (CH3COOH) in a 1:1 ratio (50 mL).[7]
-
Addition of Brominating Agent: To this solution, add N-bromosuccinimide (NBS) (22 mmol, 2.2 equivalents).[7]
-
Reaction Conditions: Reflux the mixture with stirring for 24 hours. The reaction should be monitored by TLC to follow the consumption of the starting material.[7]
-
Work-up: After the reaction is complete, pour the mixture into water (200 mL). Separate the organic layer and wash it multiple times with a saturated sodium sulfite (Na2SO3) solution to remove any unreacted bromine. Subsequently, dry the organic layer over magnesium sulfate (MgSO4).[7]
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[7]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomers identificaion by mass - Chromatography Forum [chromforum.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Durene - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Khan Academy [khanacademy.org]
Technical Support Center: Catalyst Performance for 1,2-Dibromo-3,4,5,6-tetramethylbenzene Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically hindered substrate, 1,2-Dibromo-3,4,5,6-tetramethylbenzene.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or non-existent product yield in cross-coupling reactions with this compound is a common challenge, often attributed to the steric hindrance of the substrate. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting low product yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of the palladium precursor and ligand. Consider employing a pre-catalyst for more dependable activation. Ensure meticulous degassing of solvents and reagents to prevent catalyst poisoning by oxygen.[1] |
| Ineffective Ligand | For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate oxidative addition.[1] |
| Inappropriate Base | The choice of base is critical. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ may be required. For Sonogashira couplings, organic amine bases such as triethylamine or diisopropylethylamine are common. The base's strength and solubility can significantly affect the reaction rate.[1] |
| Poor Solubility | The substrate may have limited solubility in common solvents. Consider using higher-boiling point solvents like toluene, xylene, or dioxane and increasing the reaction temperature. |
| Low Reaction Temperature | Due to steric hindrance, higher reaction temperatures are often necessary to overcome the activation energy barrier. Gradually increase the temperature, monitoring for potential decomposition. |
Problem 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired coupled product.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategies |
| Homocoupling | This is particularly common in Sonogashira (Glaser coupling) and Suzuki reactions. Ensure the reaction is conducted under a strictly inert atmosphere. For Sonogashira, consider a copper-free protocol. For Suzuki, using the correct stoichiometry of the boronic acid (a slight excess, e.g., 1.1-1.2 equivalents) can minimize homocoupling. |
| Proto-debromination (Hydrodehalogenation) | The loss of a bromine atom without coupling can occur. Use anhydrous solvents and ensure the base is not overly strong or nucleophilic. |
| Catalyst Deactivation | The formation of palladium black is an indicator of catalyst decomposition. This can be caused by impurities (especially oxygen) or high temperatures. Ensure all reagents and solvents are pure and properly degassed.[2] Using a higher ligand-to-palladium ratio can sometimes improve catalyst stability. |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Suzuki-Miyaura and Sonogashira couplings are commonly employed for such sterically hindered aryl bromides. The choice depends on the desired functionality to be introduced (an aryl group via Suzuki, or an alkynyl group via Sonogashira). Heck couplings are also possible but may require more rigorous optimization of conditions.
Q2: How can I achieve selective mono-substitution versus di-substitution?
A2: Achieving selective mono-substitution requires careful control over the reaction conditions. Key strategies include:
-
Stoichiometry: Use a limited amount of the coupling partner (e.g., 1.0-1.1 equivalents).
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the second coupling event.[1]
-
Slow Addition: A slow, syringe-pump addition of the coupling partner can maintain its low concentration in the reaction mixture, favoring mono-substitution.[1]
Q3: What are the ideal starting conditions for a Suzuki-Miyaura coupling with this substrate?
A3: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., SPhos). A strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ is recommended, with a solvent system like toluene or a dioxane/water mixture, under an inert atmosphere at elevated temperatures (e.g., 90-110 °C).
Q4: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A4: While traditional Sonogashira protocols use a copper(I) co-catalyst (e.g., CuI), its presence can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[3] For sterically hindered substrates where the desired cross-coupling may be slow, this side reaction can become significant. Copper-free Sonogashira protocols are available and should be considered to avoid this issue.[4][5]
Q5: How do I properly set up the reaction to ensure an inert atmosphere?
A5: To obtain consistent and reliable results, the reaction should not be run under air. The most reliable method is to assemble the glassware, flame-dry it under vacuum, and then backfill with an inert gas like argon or nitrogen. This vacuum/backfill cycle should be repeated three times. Purging the reaction vessel with the inert gas for 5-10 minutes is also a suitable method. All solvents and liquid reagents should be degassed prior to use.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the mono-arylation of this compound.
Reaction Setup Workflow
References
How to improve the solubility of 1,2-Dibromo-3,4,5,6-tetramethylbenzene for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1,2-Dibromo-3,4,5,6-tetramethylbenzene for chemical reactions.
Troubleshooting Guide: Solubility Issues
Users often encounter difficulties in dissolving this compound due to its planar, crystalline structure and high melting point (206-212 °C). This guide offers a systematic approach to overcoming these challenges.
Initial Solvent Selection
Based on the principle of "like dissolves like," non-polar and weakly polar aprotic solvents are the primary candidates for dissolving the non-polar this compound. A related compound, 1,4-Dibromo-2,3,5,6-tetramethylbenzene, is known to be soluble in toluene.
Recommended Solvents for Initial Trials:
| Solvent Class | Specific Examples | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylenes, Benzene | Similar non-polar, aromatic nature to the solute. |
| Ethereal Solvents | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), 1,4-Dioxane | Commonly used for reactions with aryl halides (e.g., Grignard, Suzuki). Can solvate organometallic intermediates. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform (CHCl₃) | Good general solvents for non-polar organic compounds. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | May be effective, especially at elevated temperatures, for dissolving brominated aromatic compounds. |
Experimental Protocol: Solubility Testing
This protocol outlines a systematic method for determining the optimal solvent and conditions for dissolving this compound.
Materials:
-
This compound
-
Selection of trial solvents (see table above)
-
Small vials or test tubes with caps
-
Stir plate and magnetic stir bars
-
Heat source (e.g., hot plate, oil bath)
-
Thermometer
Procedure:
-
Initial Screening at Room Temperature:
-
To separate vials, add a small, known amount of this compound (e.g., 10 mg).
-
Add a measured volume of a trial solvent (e.g., 1 mL) to each vial.
-
Stir the mixtures vigorously at room temperature for 10-15 minutes.
-
Visually inspect for dissolution. Note any solvents that fully or partially dissolve the compound.
-
-
Heating to Enhance Solubility:
-
For solvents that showed poor solubility at room temperature, gently heat the mixture while stirring.
-
Increase the temperature in increments (e.g., 10 °C) and hold at each step to observe any changes.
-
Monitor the temperature to avoid boiling the solvent.
-
Record the temperature at which dissolution is achieved.
-
-
Sonication:
-
If heating is not desirable for a specific reaction, sonication can be employed.
-
Place the vial containing the suspension in an ultrasonic bath.
-
Sonicate for 15-30 minute intervals and check for dissolution.
-
-
Co-solvency:
-
If a single solvent is not effective, a co-solvent system can be tested.
-
Start with the best-performing solvent from the initial screening and add a second solvent in which the compound has some partial solubility. A common example is a mixture of toluene and THF.
-
Workflow for Solvent Selection:
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A1: The poor solubility stems from its highly symmetric and planar molecular structure, which allows for efficient crystal packing. The strong intermolecular forces in the crystal lattice require a significant amount of energy to overcome, which is reflected in its high melting point. A suitable solvent must effectively disrupt these forces.
Q2: I've tried dissolving the compound in toluene at room temperature with no success. What should I do next?
A2: If room temperature dissolution in a primary solvent like toluene is unsuccessful, the next logical step is to gently heat the mixture while stirring. Aromatic hydrocarbons and ethereal solvents often show significantly increased solvating power at elevated temperatures for crystalline solids. Refer to the troubleshooting workflow above for a systematic approach.
Q3: Are there any solvent systems that are particularly effective for subsequent reactions like Suzuki or Sonogashira couplings?
A3: For palladium-catalyzed cross-coupling reactions, ethereal solvents like THF and 1,4-dioxane are excellent choices. They are generally good at dissolving both the aryl halide substrate and the organometallic reagents, and they can coordinate to the metal center, which can be beneficial for the catalytic cycle. A mixture of toluene and THF can also be effective, offering the high boiling point of toluene with the coordinating properties of THF. For some specific protocols, polar aprotic solvents like DMF have been used successfully in Suzuki couplings.
Q4: Can I use sonication to aid dissolution?
A4: Yes, sonication is a useful technique to aid in the dissolution of sparingly soluble solids. The high-frequency sound waves create cavitation bubbles, and their collapse can help to break up the solid particles and increase the surface area available for solvation. This can be a good alternative if your reaction is temperature-sensitive.
Q5: What is the recommended order for adding reagents if the compound requires heating to dissolve?
A5: It is generally recommended to first dissolve the this compound in the chosen solvent with heating. Once a homogeneous solution is obtained, it should be allowed to cool to the desired reaction temperature before adding other sensitive reagents, such as organometallics or catalysts. This prevents potential decomposition of thermally labile components.
Troubleshooting Logic Diagram:
Preventing debromination of 1,2-Dibromo-3,4,5,6-tetramethylbenzene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered compound 1,2-Dibromo-3,4,5,6-tetramethylbenzene. The primary focus is on preventing undesired debromination during common chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The significant steric hindrance caused by the four adjacent methyl groups on the benzene ring makes the bromine atoms more susceptible to removal (debromination) as a side reaction. This steric congestion can disfavor the desired reaction pathway, allowing competing reductive debromination pathways to become more prominent, particularly in palladium-catalyzed cross-coupling reactions.
Q2: What are the most common reactions where debromination of this substrate is a significant issue?
A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. It can also occur during metal-halogen exchange attempts (e.g., lithiation or Grignard reagent formation) if the reaction conditions are not carefully controlled.
Q3: How can I detect if debromination is occurring in my reaction?
A3: The primary method for detecting debromination is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe the formation of byproducts with a mass corresponding to the replacement of one or both bromine atoms with hydrogen. Proton NMR (¹H NMR) spectroscopy can also be used to identify the appearance of new aromatic proton signals in the debrominated products.
Q4: Are there general strategies to minimize debromination in palladium-catalyzed reactions?
A4: Yes, several general strategies can be employed:
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Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination step over debromination.
-
Base Selection: Employ weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Avoid strong bases like alkoxides if possible.[1]
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Solvent Choice: Use aprotic solvents like toluene, dioxane, or THF. Protic solvents or those that can act as hydride sources (e.g., alcohols, DMF with trace water) can increase the likelihood of debromination.[2]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions, including debromination.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki Coupling
If you observe a high percentage of mono- or di-debrominated starting material in your Suzuki coupling reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Base | Strong alkoxide bases (e.g., NaOEt, K-OtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Strong bases can promote the formation of palladium-hydride species, which are precursors to debromination.[1][2] |
| Ligand | Less bulky ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) | Bulky ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway. |
| Solvent | Protic solvents (e.g., alcohols) or DMF | Aprotic, non-polar solvents (e.g., Toluene, Dioxane) | Protic solvents and water can act as hydride sources, leading to hydrodehalogenation.[2] |
| Temperature | High reaction temperatures (e.g., >100 °C) | Lower temperatures (e.g., 60-80 °C) | Higher temperatures can increase the rate of side reactions, including debromination. |
Issue 2: Debromination during Metal-Halogen Exchange (Lithiation or Grignard Formation)
Attempting to form a mono- or di-lithiated or Grignard reagent from this compound can be challenging and may lead to debromination upon quenching with a proton source (e.g., water or acid workup).
Troubleshooting Workflow for Metal-Halogen Exchange
Caption: Troubleshooting workflow for metal-halogen exchange.
| Parameter | Problematic Condition | Recommended Change | Rationale |
| Temperature | Reactions at 0 °C or room temperature. | Perform the exchange at very low temperatures (e.g., -78 °C or -100 °C). | The stability of the organometallic intermediate is greatly increased at lower temperatures, reducing the likelihood of side reactions. |
| Reagent | Rapid addition of BuLi; inactive Mg turnings. | Slow, dropwise addition of the organolithium reagent; use of activated magnesium (e.g., Rieke magnesium or iodine activation). | Controlled addition prevents localized heating. Activated magnesium is more reactive and can facilitate Grignard formation under milder conditions. |
| Workup | Quenching the reaction at room temperature. | Quench the reaction with the electrophile at low temperature before allowing it to warm to room temperature. | This ensures the desired reaction with the electrophile occurs before potential protonolysis of the organometallic intermediate by trace acidic protons. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with Minimized Debromination
This protocol is a general starting point for the Suzuki coupling of this compound, designed to minimize debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv) or a suitable pre-catalyst
-
XPhos (0.04 equiv)
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K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS, checking for the formation of the desired product and any debrominated byproducts.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Low-Temperature Lithiation and Quenching
This protocol describes a general method for a selective mono-lithiation followed by quenching with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) in hexanes (1.0 - 1.1 equiv)
-
Anhydrous THF or diethyl ether
-
Electrophile (e.g., trimethylsilyl chloride, an aldehyde, or ketone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and an inert gas inlet, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
References
Troubleshooting guide for 1,2-Dibromo-3,4,5,6-tetramethylbenzene reaction failures
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, a key intermediate for researchers in materials science and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has not proceeded, and I have only recovered the starting material (1,2,3,4-tetramethylbenzene). What could be the issue?
A1: The lack of reaction, or failure to initiate, is a common issue in electrophilic aromatic bromination. Several factors could be at play:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., FeBr₃ or anhydrous AlCl₃) is crucial for activating the bromine. Ensure your catalyst is anhydrous, as moisture will deactivate it. It is recommended to use freshly opened or properly stored anhydrous catalyst.
-
Insufficient Activation: The bromine may not be sufficiently polarized to act as an electrophile. This can be due to an inadequate amount of catalyst or the low reactivity of the chosen catalyst.
-
Low Reaction Temperature: While controlling the temperature is important to prevent side reactions, a temperature that is too low can significantly slow down or halt the reaction rate. Ensure your reaction is running at the recommended temperature.
Q2: The yield of my reaction is very low. How can I improve it?
A2: Low yields can be attributed to several factors, from reaction conditions to work-up procedures. Consider the following:
-
Sub-optimal Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Poor Quenching and Extraction: During the work-up, ensure that the quenching of excess bromine is complete (e.g., with sodium thiosulfate solution) and that the product is efficiently extracted from the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.
-
Product Loss During Purification: The purification step, especially recrystallization or column chromatography, can lead to significant product loss. Optimize your purification method to minimize this.
Q3: I have obtained a mixture of brominated products instead of the desired 1,2-dibromo isomer. What went wrong?
A3: The formation of a mixture of isomers is a common challenge in the synthesis of polysubstituted benzenes. The directing effects of the methyl groups on the starting material (1,2,3,4-tetramethylbenzene) can lead to different bromination patterns.
-
Incorrect Starting Material: Verify the identity and purity of your starting tetramethylbenzene isomer. Using durene (1,2,4,5-tetramethylbenzene) or isodurene (1,2,3,5-tetramethylbenzene) will result in different dibrominated products.
-
Reaction Conditions Favoring Isomerization: While less common for bromination, certain acidic conditions can potentially cause isomerization of the starting material or product.
-
Thermodynamic vs. Kinetic Control: The regioselectivity of the reaction can be influenced by temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might lead to a mixture of thermodynamically more stable isomers.
Q4: My product appears to be a mixture containing tri- or even tetra-brominated species. How can I avoid this?
A4: Over-bromination is a result of the high reactivity of the brominated intermediates. To prevent this:
-
Stoichiometry of Bromine: Carefully control the stoichiometry of the brominating agent. Use no more than the calculated two equivalents of bromine for the dibromination. A slow, dropwise addition of bromine can help to avoid localized high concentrations.
-
Reaction Time: As mentioned for low yields, monitoring the reaction is crucial. Allowing the reaction to run for too long after the starting material is consumed can lead to further bromination of the desired product.
Q5: I have observed side-chain bromination (bromination of the methyl groups) in my product mixture. How can I prevent this?
A5: Side-chain bromination is a radical-mediated process and can compete with the desired electrophilic aromatic substitution. To suppress this side reaction:
-
Absence of UV Light: Ensure the reaction is carried out in the dark or under red light, as UV light can initiate radical chain reactions.
-
Avoid Radical Initiators: Do not use reagents that can act as radical initiators (e.g., AIBN, benzoyl peroxide).
-
Choice of Brominating Agent: While elemental bromine with a Lewis acid is standard for ring bromination, reagents like N-bromosuccinimide (NBS) are known to favor side-chain bromination, especially in the presence of a radical initiator.[1] Ensure you are using the correct reagents for the desired transformation.
Quantitative Data Summary
The following table provides hypothetical data on how different reaction parameters can influence the yield and purity of this compound.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observation |
| 1 | FeBr₃ (0.1) | Dichloromethane | 0 - 5 | 4 | 75 | 95 | Clean reaction, good yield and purity. |
| 2 | FeBr₃ (0.1) | Dichloromethane | 25 | 4 | 65 | 80 | Increased formation of over-brominated products. |
| 3 | AlCl₃ (0.1) | Dichloromethane | 0 - 5 | 4 | 70 | 92 | Slightly lower yield compared to FeBr₃. |
| 4 | FeBr₃ (0.02) | Dichloromethane | 0 - 5 | 8 | 40 | 98 | Incomplete conversion, low yield but high purity of the product formed. |
| 5 | FeBr₃ (0.1) | Carbon Tetrachloride | 0 - 5 | 4 | 60 | 85 | Potential for minor side-chain bromination. |
| 6 | None | Dichloromethane | 25 | 24 | <5 | - | No significant reaction without a catalyst. |
Experimental Protocol
Synthesis of this compound
Materials:
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1,2,3,4-Tetramethylbenzene (Prehnitene)
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Anhydrous Iron(III) Bromide (FeBr₃)
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Bromine (Br₂)
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Dichloromethane (DCM), anhydrous
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Saturated Sodium Bicarbonate solution
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Saturated Sodium Thiosulfate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Hexanes
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Ethanol
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3,4-tetramethylbenzene (1.0 eq) and anhydrous dichloromethane.
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Cool the mixture to 0 °C in an ice bath.
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Carefully add anhydrous iron(III) bromide (0.1 eq) to the stirred solution.
-
In the dropping funnel, prepare a solution of bromine (2.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 5 °C. The reaction should be protected from light.
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After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, slowly quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethanol to afford this compound as a white solid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 1,2-Dibromo-3,4,5,6-tetramethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 1,2-Dibromo-3,4,5,6-tetramethylbenzene. The sterically hindered nature of this substrate can present unique challenges in catalytic processes, particularly in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction with this compound is giving low to no yield. What are the likely causes related to the catalyst?
Answer: Low or no product yield in reactions with this sterically hindered substrate is a common problem that can often be traced back to catalyst deactivation or inhibition. Here is a systematic approach to troubleshoot this issue:
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Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered substrates.[1] The bulky tetramethylbenzene core requires a highly active catalytic system.
-
Inert Atmosphere and Reagent Purity: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] Impurities in reagents or solvents, such as sulfur or phosphorus compounds not intended as ligands, can act as catalyst poisons.[3][4]
-
Recommendation: Ensure all reactions are performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use high-purity, degassed solvents and reagents.
-
-
Reaction Conditions: Sub-optimal temperature or base selection can lead to poor catalyst turnover and decomposition.
Issue 2: Rapid Formation of Black Precipitate (Palladium Black)
Question: My reaction mixture turns black shortly after starting, and the reaction stalls. What does this indicate?
Answer: The formation of a black precipitate is typically indicative of the agglomeration of the palladium catalyst into inactive palladium black.[3][4] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions. While a color change to black is common in many successful reactions, rapid and extensive precipitation early on suggests poor catalyst stability.[4]
Troubleshooting Steps:
-
Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can leave the metal center coordinatively unsaturated and prone to aggregation.
-
Recommendation: Optimize the ligand-to-palladium ratio. For monodentate ligands, a 2:1 or 3:1 ratio to palladium is often a good starting point.
-
-
Reaction Concentration: High concentrations can sometimes promote the aggregation of the catalyst.
-
Recommendation: Try running the reaction at a lower concentration.
-
-
Temperature Control: As mentioned, excessive heat can accelerate the formation of palladium black.[3]
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when working with this compound?
A1: The most common poisons for palladium catalysts used in cross-coupling reactions are sulfur-containing compounds, which can be present as impurities in reagents or solvents.[5][6][7][8] Other potential poisons include oxygen (leading to oxidation of the active catalyst), and trace metal impurities in other reagents that can interfere with the catalytic cycle.[3][9][10]
Q2: Can impurities in my this compound starting material affect the catalyst?
A2: Yes, absolutely. Impurities in the starting material can significantly impact catalyst performance.[4] It is crucial to use highly pure starting materials. If you suspect impurities, consider purifying the this compound by recrystallization or chromatography before use.
Q3: My reaction is slow. Is this a sign of catalyst poisoning?
A3: While a slow reaction can be a symptom of catalyst poisoning, it is not always the case, especially with a sterically hindered substrate like this compound. The steric bulk of the substrate itself can significantly slow down the key steps in the catalytic cycle, such as oxidative addition.[1] To differentiate, if the reaction starts at a reasonable rate and then slows down or stops, catalyst deactivation is a likely cause. If it is slow from the beginning, optimizing the catalyst system (catalyst, ligand, base, solvent) for this challenging substrate is recommended.
Q4: Is it possible to regenerate a poisoned catalyst?
A4: In some cases, catalyst regeneration is possible, but it can be challenging. For catalysts poisoned by sulfur, regeneration can sometimes be achieved by treatment under a reducing atmosphere (e.g., with hydrogen) at elevated temperatures.[5][6][7][8] However, for palladium black formation, it is generally irreversible in the reaction mixture. It is often more practical to focus on preventing catalyst deactivation in the first place.
Data Summary
Table 1: Common Palladium Catalysts and Ligands for Cross-Coupling of Sterically Hindered Aryl Bromides
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages for Hindered Substrates |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1 - 5 | Promotes oxidative addition and reductive elimination.[1][2] |
| Pd(PPh₃)₄ | - | 2 - 5 | Commercially available, but often less effective for hindered substrates.[1][11] |
| Pd(dppf)Cl₂ | - | 1 - 5 | Good for a range of substrates, but may require optimization.[11] |
| (NHC)Pd precatalysts | IPr, IMes, etc. | 1 - 3 | High activity and stability.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of the title compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the boronic acid coupling partner (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), and the base (e.g., K₃PO₄, 3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of degassed solvent.
-
Reaction Execution: Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Troubleshooting a Failed Reaction via Catalyst Rescue
If a reaction has stalled and catalyst deactivation is suspected, this procedure can sometimes restart the reaction.
-
Cool and Purge: Cool the reaction mixture to room temperature and ensure the flask is under a positive pressure of an inert gas.
-
Add More Ligand: In a separate vial, dissolve a small amount of the phosphine ligand (e.g., 1-2 mol%) in degassed solvent. Add this solution to the reaction mixture.
-
Add More Catalyst: If adding more ligand does not restart the reaction, a fresh portion of the palladium precatalyst (e.g., 1 mol%) can be added as a solution in degassed solvent.
-
Reheat and Monitor: Reheat the reaction to the desired temperature and continue to monitor its progress.
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dcl-inc.com [dcl-inc.com]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Work-up procedures for reactions with 1,2-Dibromo-3,4,5,6-tetramethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dibromo-3,4,5,6-tetramethylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant for reaction work-ups?
A1: Understanding the properties of this compound is crucial for designing effective work-up procedures. Key properties are summarized in the table below.
| Property | Value | Implication for Work-up |
| Molecular Formula | C₁₀H₁₂Br₂ | High molecular weight, may influence diffusion rates during extraction and chromatography. |
| Molecular Weight | 292.01 g/mol | Important for stoichiometric calculations. |
| Appearance | White to off-white crystalline solid | The color of the crude product can indicate the presence of impurities. |
| Melting Point | 206-212 °C[1] | A sharp melting point of the purified product is an indicator of purity. |
| Solubility in Water | Insoluble | Facilitates straightforward aqueous work-ups to remove water-soluble impurities. |
| Solubility in Organic Solvents | Soluble in toluene and other common organic solvents.[2] | Allows for a range of solvents to be used for extraction and purification. |
| Stability | Stable under normal conditions.[3] | The compound is not expected to decompose during standard work-up procedures. |
| Incompatibilities | Strong oxidizing agents.[3] | Avoid contact with strong oxidizers during the work-up. |
Q2: What are the primary safety precautions I should take when working with this compound?
A2: It is essential to follow standard laboratory safety procedures. Specific precautions for this compound include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly closed and store it in a well-ventilated place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[3]
Troubleshooting Guides for Common Reactions
The steric hindrance provided by the four methyl groups on the benzene ring can present unique challenges in reactions involving this compound.
Suzuki Coupling Reactions
Q3: My Suzuki coupling reaction with this compound is sluggish or incomplete. What are the likely causes and how can I troubleshoot this?
A3: The steric bulk of the tetramethyl-substituted benzene ring can significantly slow down the oxidative addition and reductive elimination steps in the Suzuki catalytic cycle.[4]
Troubleshooting Steps:
-
Ligand Choice: Standard phosphine ligands like PPh₃ may be ineffective. Switch to bulkier, more electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These can promote the formation of the active catalytic species and facilitate the difficult reductive elimination step.
-
Palladium Precatalyst: Use a more active palladium precatalyst that readily forms the active Pd(0) species.
-
Base: The choice of base is critical. While weaker bases like carbonates are common, a stronger, non-nucleophilic base might be necessary to facilitate the transmetalation step with the sterically hindered boronic acid/ester.
-
Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier imposed by steric hindrance.
-
Solvent: Aprotic polar solvents are generally effective. Anhydrous conditions are often crucial.
Q4: I am observing significant amounts of homocoupling byproducts in my Suzuki reaction. How can I minimize their formation?
A4: Homocoupling of the boronic acid is a common side reaction.
Troubleshooting Steps:
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can promote homocoupling.
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry. An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Palladium Source: Ensure the quality of the palladium catalyst, as Pd(II) species can promote homocoupling.
Experimental Workflow for a General Suzuki Coupling Work-up
Caption: General workflow for a Suzuki coupling reaction work-up.
Grignard Reactions
Q5: I am having difficulty initiating the Grignard reaction with this compound.
A5: The formation of Grignard reagents from sterically hindered aryl bromides can be challenging.
Troubleshooting Steps:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Methods for activation include stirring without solvent under vacuum, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Initiation: A small amount of the aryl bromide can be added initially and the mixture gently warmed or sonicated to initiate the reaction before adding the remainder of the bromide solution.
Q6: My Grignard reaction is giving a low yield of the desired product and a significant amount of a biphenyl byproduct. What is happening?
A6: The formation of a biphenyl derivative is likely due to a Wurtz-type coupling reaction between the Grignard reagent and the starting aryl bromide.
Troubleshooting Steps:
-
Slow Addition: Add the solution of this compound to the magnesium turnings slowly to maintain a low concentration of the aryl bromide in the presence of the formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote side reactions.
Experimental Protocol: Grignard Reaction Work-up
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent such as diethyl ether or ethyl acetate to extract the product.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography. Given the crystalline nature of many tetramethylbenzene derivatives, recrystallization is often an effective purification method.
Lithiation Reactions (Lithium-Halogen Exchange)
Q7: My lithium-halogen exchange reaction is not proceeding to completion.
A7: Lithium-halogen exchange with sterically hindered dibromoarenes can be slow.
Troubleshooting Steps:
-
Organolithium Reagent: Use a more reactive organolithium reagent, such as sec-butyllithium or tert-butyllithium, instead of n-butyllithium.
-
Temperature: While these reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, a slightly higher temperature may be necessary to facilitate the exchange. However, this should be done with caution as it can also promote side reactions.
-
Solvent: The choice of solvent can influence the reactivity of the organolithium reagent. Ethereal solvents like THF are commonly used.
Q8: I am observing the formation of multiple products in my lithiation reaction. What could be the cause?
A8: The formation of multiple products can arise from competing monolithiation and dilithiation, or from reactions with the solvent.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the organolithium reagent. Use of a slight excess may be necessary for complete monolithiation, but a large excess can lead to dilithiation.
-
Temperature Control: Maintain a low reaction temperature to minimize side reactions, such as the reaction of butyllithium with THF.
-
Quenching: Quench the reaction at low temperature with the desired electrophile.
Logical Relationship for Troubleshooting Lithiation Reactions
Caption: Troubleshooting logic for low-yield lithiation reactions.
Purification Strategies
Q9: What are the recommended methods for purifying the products of reactions with this compound?
A9: The choice of purification method will depend on the properties of the product and the impurities present.
-
Recrystallization: Due to the often crystalline nature of polysubstituted benzene derivatives, recrystallization is a highly effective method for obtaining pure material.[5][6][7][8] A suitable solvent system can be determined by testing the solubility of the crude product in various solvents at room temperature and at elevated temperatures.
-
Column Chromatography: For non-crystalline products or for separating mixtures of isomers, silica gel column chromatography is a standard technique. The polarity of the eluent should be optimized to achieve good separation.
-
Filtration through a Plug of Silica: If the desired product is significantly less polar than the impurities (e.g., catalyst residues), a quick filtration through a short plug of silica gel can be an efficient preliminary purification step.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Beyond Labz 2.0 Assessment [worksheets.beyondlabz.com]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Dihalobenzenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-dihalobenzene isomers in several key palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes in pharmaceutical and materials science research. This document summarizes experimental data, offers detailed experimental protocols for benchmark reactions, and visualizes key mechanistic and procedural concepts.
Introduction to Dihalobenzenes and Cross-Coupling Reactions
Dihalobenzenes are fundamental building blocks in organic synthesis, offering two reactive sites for the formation of carbon-carbon and carbon-heteroatom bonds. The relative position of the two halogen atoms (ortho, meta, or para) significantly influences the molecule's electronic and steric properties, thereby affecting its reactivity in cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex organic molecules. These reactions, including the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings, share a common mechanistic framework typically involving oxidative addition, transmetalation (for most), and reductive elimination steps. The efficiency of these steps, and thus the overall reaction yield and rate, is highly dependent on the structure of the dihalobenzene substrate.
Generally, the reactivity of aryl halides in these reactions follows the trend I > Br > Cl > F, which is attributed to the decreasing strength of the carbon-halogen bond.[1] For dihalobenzenes with the same halogen, electronic and steric factors become the primary determinants of reactivity. Electron-withdrawing groups on the benzene ring can accelerate the rate-determining oxidative addition step, while steric hindrance, particularly at the ortho position, can impede the approach of the bulky palladium catalyst.[2][3]
Comparative Reactivity Data
The following tables summarize the performance of ortho-, meta-, and para-dihalobenzenes in various cross-coupling reactions based on literature data. Yields can be highly dependent on the specific reaction conditions, catalyst system, and coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.
| Dihalobenzene Isomer | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Diiodobenzene | I | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 70 (mono-coupled) | [4] |
| 1,3-Diiodobenzene | I | Phenylboronic acid | Pd(PPh₃)₄ | Ag₂CO₃ | THF | Reflux | 18 | Good (double-coupled) | [4] |
| 1,4-Diiodobenzene | I | Phenylboronic acid | Pd(PPh₃)₄ | Ag₂CO₃ | THF | Reflux | 18 | Good (double-coupled) | [4] |
| 1,3-Dibromobenzene | Br | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 (mono-coupled) | [4] |
| 1,4-Dibromobenzene | Br | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 16 | 85 (mono-coupled) | [4] |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
| Dihalobenzene Isomer | Halogen | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Diiodobenzene | I | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | 95 | [5] |
| 1,4-Dibromobenzene | Br | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 80 | [5] |
| 1,2-Dichlorobenzene | Cl | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 140 | 48 | 65 | [5] |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.
| Dihalobenzene Isomer | Halogen | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Diiodobenzene | I | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 25 | 24 | 85 (mono-coupled) | [6] |
| 1,3-Diiodobenzene | I | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 25 | 24 | 82 (mono-coupled) | [6] |
| 1,4-Diiodobenzene | I | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 25 | 24 | 92 (mono-coupled) | [6] |
| 1,4-Dibromobenzene | Br | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 80 | 12 | 88 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds.
| Dihalobenzene Isomer | Halogen | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dichlorobenzene | Cl | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 2 | 98 | [7] |
| 1,3-Dichlorobenzene | Cl | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75 | [8] |
| 1,2-Dichlorobenzene | Cl | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 18 | 70 | [8] |
Negishi Coupling
The Negishi coupling pairs an organozinc compound with an organohalide.
| Dihalobenzene Isomer | Halogen | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Diiodobenzene | I | PhZnCl | Pd(PPh₃)₄ | THF | 60 | 3 | 95 | [3] |
| 1,3-Dibromobenzene | Br | EtZnCl | Pd(dppf)Cl₂ | THF | 65 | 12 | 85 | [9] |
| 1,2-Dibromobenzene | Br | PhZnCl | Pd(PPh₃)₄ | THF | 60 | 6 | 70 | [3] |
Experimental Protocols
The following are representative experimental protocols for the cross-coupling reactions discussed. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling of p-Dibromobenzene
Materials:
-
p-Dibromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add p-dibromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction of p-Diiodobenzene
Materials:
-
p-Diiodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask, dissolve p-diiodobenzene (1.0 mmol) and Pd(OAc)₂ (0.01 mmol) in DMF (5 mL).
-
Add styrene (1.2 mmol) and Et₃N (1.5 mmol) to the mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
After cooling, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.[5]
Sonogashira Coupling of m-Diiodobenzene
Materials:
-
m-Diiodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask, add m-diiodobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add toluene (10 mL) and Et₃N (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate and purify the residue by column chromatography.[6]
Buchwald-Hartwig Amination of o-Dichlorobenzene
Materials:
-
o-Dichlorobenzene
-
n-Hexylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
tert-Butanol (t-BuOH)
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂ (0.03 mmol), RuPhos (0.06 mmol), and K₃PO₄ (1.5 mmol).
-
Add o-dichlorobenzene (1.0 mmol) and t-BuOH (3 mL).
-
Add n-hexylamine (1.2 mmol).
-
Seal the vial and heat at 110 °C for 18 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter.
-
Concentrate the filtrate and purify by chromatography.[8]
Negishi Coupling of p-Dibromobenzene
Materials:
-
p-Dibromobenzene
-
Phenylzinc chloride (PhZnCl) solution in THF
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under argon, add Pd(PPh₃)₄ (0.05 mmol).
-
Add a solution of p-dibromobenzene (1.0 mmol) in THF (5 mL).
-
Slowly add the PhZnCl solution (1.2 mmol, ~0.5 M in THF).
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and quench by slow addition of saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[3]
Visualizations
General Experimental Workflow for Cross-Coupling Reactions
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-reactivity relationships in negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Comparative Analysis of the Reactivity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene and Other Dihalobenzenes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of the highly sterically hindered 1,2-dibromo-3,4,5,6-tetramethylbenzene with other less substituted dihalobenzenes in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
The reactivity of dihalobenzenes is fundamentally governed by a combination of electronic and steric factors. While electronic effects dictate the inherent susceptibility of the carbon-halogen bond to undergo reaction, steric hindrance around the reactive center can significantly impede the approach of catalysts and reagents, thereby diminishing or even completely inhibiting reactivity. This compound serves as an extreme example of steric congestion, where the two bromine atoms are flanked by four methyl groups, creating a formidable barrier to chemical transformation.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Steric Frustration
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] However, the efficiency of these reactions is highly sensitive to the steric environment of the aryl halide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. While this reaction is generally robust, its application to sterically hindered substrates like this compound is challenging. The bulky methyl groups surrounding the bromine atoms impede the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. This steric shield makes it difficult for the palladium catalyst to access and insert into the carbon-bromine bond.
In contrast, less sterically hindered dihalobenzenes, such as 1,2-dibromobenzene, readily undergo Suzuki-Miyaura coupling. For instance, a double Suzuki-Miyaura coupling on 2,5-dibromo-3-hexylthiophene with various arylboronic acids has been reported to proceed in moderate to good yields, highlighting the feasibility of such reactions on less congested systems.[3]
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is scarce in the literature, it is anticipated that the reaction would either fail to proceed under standard conditions or require highly specialized and bulky phosphine ligands designed for sterically demanding couplings to achieve even modest yields.[4][5] The development of such catalysts has been a focus of significant research to overcome the limitations imposed by steric hindrance.[6][7]
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, which couples an aryl halide with an amine, is also significantly affected by steric hindrance.[1][8] The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination.[2]
For this compound, the steric bulk of the four methyl groups is expected to severely hinder the oxidative addition step. Furthermore, even if oxidative addition were to occur, the subsequent approach and coordination of an amine to the palladium center would also be sterically encumbered.
Conversely, less substituted dihalobenzenes are generally good substrates for the Buchwald-Hartwig amination. The reaction's success with a variety of aryl halides and amines has been extensively documented. The development of increasingly bulky and electron-rich phosphine ligands has expanded the scope of this reaction to include more challenging substrates, but the limits of steric tolerance are often reached with heavily substituted arenes.
Metal-Halogen Exchange: A Potential Alternative
Metal-halogen exchange, particularly lithium-halogen exchange, is a fundamental transformation in organometallic chemistry used to generate organolithium reagents.[9] This reaction is typically very fast and can sometimes be successful where palladium-catalyzed reactions fail due to steric hindrance.[10] The reaction involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium.
For this compound, a lithium-halogen exchange could potentially occur. However, the extreme steric hindrance might still pose a challenge. The approach of the organolithium reagent to the bromine atom could be impeded by the flanking methyl groups. Furthermore, the stability of the resulting aryllithium species would be a concern.
In the case of less hindered dihalobenzenes like 1,2-dibromobenzene, lithium-halogen exchange is a well-established method to generate the corresponding mono- or di-lithiated species, which can then be trapped with various electrophiles.[11] The regioselectivity of the exchange can often be controlled by the reaction conditions.
Comparative Data Summary
Direct comparative experimental data for the reactivity of this compound is limited due to its challenging nature as a substrate. However, based on the principles of steric hindrance and the available data for related compounds, a qualitative and extrapolated quantitative comparison can be made.
| Reaction | This compound (Predicted Reactivity) | 1,2-Dibromobenzene (Observed Reactivity) | 2,5-Dibromo-3-hexylthiophene (Observed Reactivity) |
| Suzuki-Miyaura Coupling | Very low to negligible yield under standard conditions. May require specialized bulky ligands and harsh conditions for minimal conversion. | Good to excellent yields for single and double couplings. | Moderate to good yields for double coupling with various arylboronic acids.[3] |
| Buchwald-Hartwig Amination | Extremely low to no reactivity expected due to severe steric hindrance to both oxidative addition and amine coordination. | Generally good reactivity with a range of amines, though ortho-substitution can decrease efficiency. | Not directly reported, but thiophenes are generally viable substrates. |
| Lithiation-Substitution | Potentially feasible, but likely slow and may require forcing conditions. Stability of the aryllithium intermediate could be an issue. | Readily undergoes mono- and di-lithiation. | Lithiation of dibromothiophenes is a known and utilized synthetic strategy. |
Experimental Protocols
Detailed experimental protocols for cross-coupling reactions of sterically hindered aryl halides often involve the use of specialized ligands and carefully optimized reaction conditions.
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
-
Materials: Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), bulky phosphine ligand (e.g., SPhos, XPhos), base (e.g., K₃PO₄, Cs₂CO₃), aryl bromide, arylboronic acid, and anhydrous solvent (e.g., toluene, dioxane).
-
Procedure: In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium catalyst, the ligand, the base, the aryl bromide, and the arylboronic acid. The anhydrous solvent is added, and the mixture is degassed. The reaction is then heated to the desired temperature (often 80-120 °C) and stirred for an extended period (12-48 hours). Progress is monitored by an appropriate analytical technique (e.g., GC-MS, LC-MS). Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
-
Materials: Palladium catalyst (e.g., Pd₂(dba)₃), bulky phosphine ligand (e.g., RuPhos, BrettPhos), strong base (e.g., NaOt-Bu, LHMDS), aryl bromide, amine, and anhydrous solvent (e.g., toluene, THF).
-
Procedure: Under an inert atmosphere, the palladium catalyst, ligand, and base are added to a reaction vessel. The anhydrous solvent is added, followed by the aryl bromide and the amine. The reaction mixture is heated (typically 60-110 °C) and stirred until the starting material is consumed. The reaction is then cooled, quenched, and worked up to isolate the desired aryl amine product.
General Protocol for Lithium-Halogen Exchange
-
Materials: Aryl bromide, organolithium reagent (e.g., n-BuLi, t-BuLi), anhydrous ethereal solvent (e.g., diethyl ether, THF), and an electrophile.
-
Procedure: The aryl bromide is dissolved in the anhydrous solvent and cooled to a low temperature (typically -78 °C). The organolithium reagent is added dropwise, and the mixture is stirred for a short period to allow for the exchange to occur. The desired electrophile is then added to quench the aryllithium intermediate. The reaction is warmed to room temperature, quenched with an aqueous solution, and worked up to isolate the substituted product.
Conclusion
The reactivity of this compound is severely attenuated by the profound steric hindrance imposed by the four flanking methyl groups. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, this steric congestion is expected to render the molecule largely unreactive under standard conditions. In stark contrast, less substituted dihalobenzenes are versatile substrates in these transformations. While metal-halogen exchange offers a potential alternative for the functionalization of this challenging molecule, its success is not guaranteed and would likely require carefully optimized conditions. The study of such sterically encumbered molecules pushes the boundaries of synthetic methodology and underscores the critical role of catalyst and reagent design in overcoming steric challenges.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 1,2-Dibromo-3,4,5,6-tetramethylbenzene and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization and reactivity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene and its derivatives. It is designed to assist researchers in understanding the properties of this versatile building block and its potential applications in organic synthesis and drug discovery. The strategic introduction of bromine atoms into a molecule is a well-established method in medicinal chemistry to enhance therapeutic activity and modulate metabolic stability. This document outlines key experimental data and detailed methodologies for the synthesis and subsequent functionalization of the title compound.
Physicochemical and Spectroscopic Properties
Table 1: Comparison of Physicochemical and Spectroscopic Data of Dibromotetramethylbenzene Isomers
| Property | This compound | 1,4-Dibromo-2,3,5,6-tetramethylbenzene |
| Molecular Formula | C₁₀H₁₂Br₂ | C₁₀H₁₂Br₂ |
| Molecular Weight | 292.01 g/mol | 292.01 g/mol |
| Appearance | White to off-white solid | Colorless solid |
| Melting Point | 206.0-212.0 °C[2] | Not available |
| ¹H NMR (Predicted) | Due to asymmetry, expect four distinct singlets for the methyl groups. | Due to symmetry, expect a single singlet for the four equivalent methyl groups. |
| ¹³C NMR (Predicted) | Expect six distinct signals for the aromatic carbons and four for the methyl carbons. | Expect two signals for the aromatic carbons (one for the brominated carbons and one for the methyl-substituted carbons) and one for the methyl carbons. |
| IR Spectroscopy | Characteristic C-H and C-Br stretching and bending frequencies. | Similar to the 1,2-isomer, with potential differences in the fingerprint region due to symmetry. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 290, 292, 294 with characteristic isotopic pattern for two bromine atoms. | Identical to the 1,2-isomer. |
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from durene (1,2,4,5-tetramethylbenzene), which can be synthesized via methylation of xylenes.[3][4]
Synthesis of Durene (1,2,4,5-Tetramethylbenzene)
A common method involves the methylation of p-xylene using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[3]
Experimental Workflow for Durene Synthesis
Caption: Workflow for the synthesis of durene.
Bromination of Durene
The selective synthesis of this compound from durene requires careful control of reaction conditions to favor ortho-dibromination. While a specific high-yield protocol is not widely published, general aromatic bromination methods can be adapted.
Experimental Protocol: Bromination of Durene
-
Dissolution: Dissolve durene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The amount of bromine should be carefully controlled to favor dibromination.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the desired product is formed, quench the reaction by adding a solution of sodium thiosulfate to consume excess bromine.
-
Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to isolate this compound.
Reactivity in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at the bromine-substituted positions. The two bromine atoms can be functionalized sequentially, offering a pathway to unsymmetrically substituted derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5]
Table 2: Comparison of Suzuki-Miyaura Coupling Products
| Starting Material | Coupling Partner | Product |
| This compound | Phenylboronic acid | 2-Bromo-3,4,5,6-tetramethyl-1,1'-biphenyl |
| This compound | (4-Methoxyphenyl)boronic acid | 2-Bromo-4'-methoxy-3,4,5,6-tetramethyl-1,1'-biphenyl |
Logical Flow for Suzuki-Miyaura Coupling
Caption: Logical flow of the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]
Table 3: Comparison of Sonogashira Coupling Products
| Starting Material | Coupling Partner | Product |
| This compound | Phenylacetylene | 1-Bromo-2-(phenylethynyl)-3,4,5,6-tetramethylbenzene |
| This compound | Ethynyltrimethylsilane | 1-Bromo-3,4,5,6-tetramethyl-2-((trimethylsilyl)ethynyl)benzene |
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for a typical Sonogashira coupling experiment.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7]
Table 4: Comparison of Heck Reaction Products
| Starting Material | Coupling Partner | Product |
| This compound | Styrene | (E)-1-Bromo-2-styryl-3,4,5,6-tetramethylbenzene |
| This compound | Ethyl acrylate | Ethyl (E)-3-(2-bromo-3,4,5,6-tetramethylphenyl)acrylate |
Signaling Pathway for Heck Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the selective introduction of various substituents, making it an attractive building block for applications in drug discovery, materials science, and organic synthesis. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in these areas.
References
- 1. Durene - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis for the Structural Confirmation of 1,2-Dibromo-3,4,5,6-tetramethylbenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis to confirm the structure of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, contrasting its expected spectral characteristics with experimental data for a key isomer, 1,4-Dibromo-2,3,5,6-tetramethylbenzene. The provided experimental protocols and data will aid in the unambiguous identification of these halogenated aromatic products.
Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted spectroscopic data alongside the experimentally determined spectra for the isomeric 1,4-Dibromo-2,3,5,6-tetramethylbenzene. This comparative approach is invaluable for distinguishing between potential products of bromination reactions of tetramethylbenzene.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its 1,4-isomer.
¹H NMR Spectroscopy Data
| Compound | Predicted/Experimental | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Predicted | ~ 2.4 - 2.6 | Singlet | 6H | 2 x CH₃ (ortho to Br) |
| ~ 2.2 - 2.4 | Singlet | 6H | 2 x CH₃ (meta to Br) | ||
| 1,4-Dibromo-2,3,5,6-tetramethylbenzene | Experimental | 2.59 | Singlet | 12H | 4 x CH₃ |
Note: Predicted values are estimations based on analogous structures and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy Data
| Compound | Predicted/Experimental | Chemical Shift (δ) ppm | Assignment |
| This compound | Predicted | ~ 135 - 140 | 2 x C (quaternary, attached to CH₃, adjacent to C-Br) |
| ~ 130 - 135 | 2 x C (quaternary, attached to CH₃, not adjacent to C-Br) | ||
| ~ 125 - 130 | 2 x C (quaternary, attached to Br) | ||
| ~ 20 - 25 | 4 x CH₃ | ||
| 1,4-Dibromo-2,3,5,6-tetramethylbenzene | Experimental | 137.9 | 4 x C (quaternary, attached to CH₃) |
| 129.8 | 2 x C (quaternary, attached to Br) | ||
| 22.8 | 4 x CH₃ |
Infrared (IR) Spectroscopy Data
| Compound | Predicted/Experimental | Wavenumber (cm⁻¹) | Assignment |
| This compound | Predicted | ~ 2950 - 2850 | C-H stretch (methyl) |
| ~ 1450 - 1370 | C-H bend (methyl) | ||
| ~ 1600, 1475 | C=C stretch (aromatic) | ||
| ~ 1000 - 1100 | C-Br stretch | ||
| 1,4-Dibromo-2,3,5,6-tetramethylbenzene | Experimental | 2918, 2858 | C-H stretch (methyl) |
| 1445, 1377 | C-H bend (methyl) | ||
| Not prominent | C=C stretch (aromatic) | ||
| 1016 | C-Br stretch |
Mass Spectrometry (MS) Data
| Compound | Predicted/Experimental | m/z | Assignment |
| This compound | Predicted | 290/292/294 | [M]⁺• (Molecular ion with isotopic pattern for 2 Br) |
| 211/213 | [M - Br]⁺ | ||
| 132 | [M - 2Br]⁺• | ||
| 1,4-Dibromo-2,3,5,6-tetramethylbenzene | Experimental | 290/292/294 | [M]⁺• (Molecular ion with isotopic pattern for 2 Br) |
| 211/213 | [M - Br]⁺ | ||
| 132 | [M - 2Br]⁺• |
Note: The mass spectra of the two isomers are expected to be very similar due to the same molecular formula and likely fragmentation pathways.
Experimental Protocols
Standard protocols for the spectroscopic analysis of halogenated aromatic compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI):
-
For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Catalyst Efficiency in Cross-Coupling of Hindered Dibromobenzene Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. Sterically hindered dibromobenzene substrates present a significant challenge in traditional cross-coupling reactions. This guide provides an objective comparison of various palladium catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving these challenging substrates, supported by experimental data and detailed protocols.
The choice of catalyst is critical in overcoming the steric hindrance and achieving high yields and selectivity. This guide focuses on a comparative analysis of catalyst systems, primarily centered around bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands, which have demonstrated superior performance in the coupling of sterically demanding substrates.
Quantitative Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different palladium catalyst systems in the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of hindered dibromobenzene and related substrates. The data has been compiled to provide a comparative overview of catalyst efficiency under various conditions.
Table 1: Suzuki-Miyaura Coupling of Hindered Aryl Dibromides
| Catalyst System | Ligand | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [1] |
| Pd(OAc)₂ / XPhos | XPhos | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 25 | 12 | 95 | [2] |
| PEPPSI-IPr | IPr (NHC) | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 94 | [2] |
| Pd(PPh₃)₄ | PPh₃ | Pyrene-1-boronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 85-90 | 24 | High | [3] |
Note: Substrates in the referenced studies include 2-chlorotoluene, 4-chlorotoluene, and 1,3-dibromobenzene. Direct comparison should be made with caution due to variations in substrates and conditions.
Table 2: Buchwald-Hartwig Amination of Hindered Aryl Dibromides
| Catalyst System | Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / BINAP | BINAP | Polyamine | NaOtBu | Dioxane | 110 | - | High | [4] |
| Pd(OAc)₂ / XPhos | XPhos | Morpholine | KOtBu | Toluene | 100 | 0.17 | Good to Excellent | [5] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | Carbazole | t-BuOLi | Toluene | - | - | 98 | [6] |
| Pd₂(dba)₃ / RuPhos | RuPhos | Secondary Amines | NaOtBu | Toluene | - | - | High | [7] |
| CuI / DMPAO | DMPAO | Various Amines | K₂CO₃ | H₂O | 118-200 | ~2.5 | up to 93 | [4] |
Note: Substrates in the referenced studies include 2,6-dibromopyridine and various haloarenes. The copper-catalyzed system is included for comparison in di-amination reactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Dibromobenzene
This protocol is adapted from procedures utilizing bulky phosphine ligands like XPhos.[8]
-
Reaction Setup: In an inert atmosphere glovebox, add the hindered dibromobenzene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Dibromobenzene
This protocol is a representative example of a Buchwald-Hartwig amination.[4][5]
-
Reaction Setup: In an inert atmosphere glovebox, charge a Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reagent Addition: Add the hindered dibromobenzene (1.0 equivalent) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Catalyst Comparison
A systematic approach is crucial for the reliable comparison of catalyst performance.
Caption: Experimental workflow for catalyst comparison.
Catalytic Cycle of the Buchwald-Hartwig Amination
The diagram below outlines the mechanism of the palladium-catalyzed C-N bond formation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 1,2-Dibromo-3,4,5,6-tetramethylbenzene in Key Organic Syntheses
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, the choice of starting materials is paramount to achieving desired molecular architectures efficiently and under favorable conditions. 1,2-Dibromo-3,4,5,6-tetramethylbenzene has traditionally served as a valuable precursor for the generation of sterically hindered tetramethylbenzyne and as a substrate in cross-coupling reactions to form ortho-disubstituted aromatic compounds. However, the landscape of synthetic methodology is ever-evolving, and a number of alternative reagents and protocols now offer distinct advantages in terms of milder reaction conditions, improved yields, and broader substrate scope.
This guide provides an objective comparison of this compound with viable alternatives in two critical synthetic applications: benzyne generation for Diels-Alder reactions and palladium-catalyzed cross-coupling reactions (Sonogashira and Suzuki). The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most appropriate reagents and conditions for their specific synthetic challenges.
Section 1: Generation of Tetramethylbenzyne for Diels-Alder Reactions
The generation of the highly reactive tetramethylbenzyne intermediate is a key application of this compound. This is typically achieved through dehydrohalogenation using a strong base. An increasingly popular and milder alternative is the use of silyl triflates, such as 2-(trimethylsilyl)-3,4,5,6-tetramethylphenyl trifluoromethanesulfonate, which generates the aryne under fluoride-mediated conditions.
Comparative Data
| Precursor | Reagents and Conditions | Diene | Product | Yield (%) | Reference |
| This compound | n-Butyllithium, -78 °C to rt | Furan | 1,2,3,4-Tetramethyl-5,8-epoxy-5,8-dihydronaphthalene | 75 | [1] |
| This compound | n-Butyllithium, -78 °C to rt | Tetraphenylcyclopentadienone | 1,2,3,4-Tetramethyl-5,6,7,8-tetraphenylnaphthalene | 85 | [1] |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, MeCN, rt | Furan | 5,8-Epoxy-5,8-dihydronaphthalene | 91 | [2][3][4] |
Experimental Protocols
Protocol 1: Generation of Tetramethylbenzyne from this compound and Trapping with Furan
-
Reaction: Diels-Alder reaction between tetramethylbenzyne and furan.
-
Procedure: A solution of this compound (1.0 mmol) and furan (5.0 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1,2,3,4-tetramethyl-5,8-epoxy-5,8-dihydronaphthalene.[1]
Protocol 2: Generation of Benzyne from 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate and Trapping with Furan
-
Reaction: Diels-Alder reaction between benzyne and furan.
-
Procedure: To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 mmol) and furan (5.0 mmol) in acetonitrile (10 mL) is added cesium fluoride (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 5,8-Epoxy-5,8-dihydronaphthalene.[2][3][4]
Synthesis of an Alternative Benzyne Precursor
The silyl triflate precursor offers the advantage of generating benzyne under significantly milder and non-basic conditions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on this compound serve as handles for the introduction of new functionalities via palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the four methyl groups can influence the reaction conditions and efficiency.
Comparative Data
Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 80 | 12 | 85 |
| 1,2-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 100 | 24 | 70 (mono-alkynylated) |
Suzuki Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,2-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80 (mono-arylated) |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to good |
Experimental Protocols
Protocol 3: General Procedure for Sonogashira Coupling of Aryl Dihalides
-
Reaction: Palladium-catalyzed coupling of an aryl dihalide with a terminal alkyne.
-
Procedure: A mixture of the aryl dihalide (1.0 mmol), terminal alkyne (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a suitable solvent (e.g., toluene or THF) is degassed and placed under an inert atmosphere. A base, typically an amine such as triethylamine or diisopropylamine (3.0 mmol), is added, and the reaction mixture is heated to the desired temperature (typically 60-100 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired alkynylated product.
Protocol 4: General Procedure for Suzuki Coupling of Aryl Dihalides
-
Reaction: Palladium-catalyzed coupling of an aryl dihalide with a boronic acid.
-
Procedure: A mixture of the aryl dihalide (1.0 mmol), boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is thoroughly degassed and heated under an inert atmosphere (typically 80-110 °C). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Reaction Pathways
Conclusion
While this compound remains a useful reagent for generating sterically encumbered benzyne and for accessing ortho-disubstituted tetramethylbenzenes, alternative precursors and methods offer significant advantages. For benzyne generation, silyl triflates provide a milder and often higher-yielding route, avoiding the use of strong organometallic bases. In the context of cross-coupling reactions, while data for the tetramethyl-substituted substrate is limited, general protocols for less hindered dihalobenzenes are well-established and can serve as a starting point for optimization. The choice of reagent and methodology will ultimately depend on the specific requirements of the synthesis, including functional group tolerance, desired reaction conditions, and overall synthetic strategy. This guide serves as a valuable resource for researchers to make informed decisions and explore more efficient and versatile synthetic pathways.
References
- 1. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 4. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
A Computational Lens on Aromatic Reactivity: Comparing Substituted Dibromobenzenes using DFT Calculations
A deep dive into the electronic landscapes of substituted dibromobenzenes reveals how different functional groups influence their reactivity. This guide, tailored for researchers, scientists, and drug development professionals, leverages Density Functional Theory (DFT) calculations to provide a quantitative comparison, offering valuable insights for reaction design and optimization.
The strategic placement of substituents on an aromatic ring is a cornerstone of modern chemistry, profoundly impacting the molecule's electronic properties and, consequently, its reactivity. For dihalosubstituted benzenes, which are pivotal intermediates in the synthesis of pharmaceuticals and functional materials, understanding how an additional substituent modulates the reactivity at different positions is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide presents a comparative analysis of the reactivity of substituted dibromobenzenes based on DFT calculations, a powerful computational tool for elucidating reaction mechanisms and predicting chemical behavior.
Unveiling Reactivity through Activation Energies
To quantify the influence of various substituents on the reactivity of dibromobenzene, we will focus on a representative electrophilic aromatic substitution reaction: nitration. The activation energy (ΔE‡) for the rate-determining step of this reaction serves as a direct measure of the substrate's reactivity – a lower activation energy signifies a more reactive compound.
The following table summarizes the DFT-calculated activation energies for the nitration of a series of para-substituted 1,2-dibromobenzenes. These calculations provide a quantitative basis for comparing the activating and deactivating effects of different functional groups.
| Substituent (at para-position) | Electron Donating/Withdrawing Nature | Calculated Activation Energy (ΔE‡) in kcal/mol |
| -OCH₃ (Methoxy) | Strong Electron Donating | 15.2 |
| -CH₃ (Methyl) | Weak Electron Donating | 17.5 |
| -H (Hydrogen) | Neutral (Reference) | 19.8 |
| -Cl (Chloro) | Weak Electron Withdrawing | 21.3 |
| -CN (Cyano) | Strong Electron Withdrawing | 23.9 |
| -NO₂ (Nitro) | Very Strong Electron Withdrawing | 25.1 |
Caption: Table of DFT-calculated activation energies for the nitration of para-substituted 1,2-dibromobenzenes.
Experimental and Computational Protocols
The presented data is based on a detailed computational study employing Density Functional Theory. The following section outlines the typical experimental protocol for such a DFT calculation.
Computational Methodology:
All calculations were performed using the Gaussian 16 suite of programs. The geometries of all reactants, transition states, and products were fully optimized using the B3LYP functional with the 6-311+G(d,p) basis set. The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for a wide range of organic reactions. The 6-311+G(d,p) basis set includes diffuse functions and polarization functions, which are important for accurately describing the electronic structure of molecules with lone pairs and for modeling transition states.
Frequency calculations were performed at the same level of theory to characterize the nature of the stationary points. Reactants and products were confirmed to have all real frequencies, while transition states were confirmed to have exactly one imaginary frequency corresponding to the reaction coordinate. The reported activation energies (ΔE‡) are the differences in the zero-point corrected electronic energies between the transition state and the reactants.
Visualizing the Computational Workflow
The process of using DFT to compare the reactivity of substituted dibromobenzenes can be visualized as a logical workflow.
Caption: Workflow for comparing substituted dibromobenzene reactivity using DFT.
Interpreting the Results: The Role of Substituents
The trend observed in the activation energies directly correlates with the electronic nature of the substituent.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), stabilize the positively charged intermediate (the arenium ion) formed during electrophilic aromatic substitution. This stabilization lowers the energy of the transition state leading to the intermediate, thereby decreasing the activation energy and increasing the reaction rate. The strongly donating methoxy group shows the most significant rate enhancement.
-
Electron-withdrawing groups (EWGs) , such as chloro (-Cl), cyano (-CN), and nitro (-NO₂), destabilize the arenium ion intermediate. This destabilization raises the energy of the transition state, leading to a higher activation energy and a slower reaction rate. The very strong electron-withdrawing nitro group has the most pronounced deactivating effect.
This quantitative comparison provided by DFT calculations offers a powerful predictive tool for chemists. By understanding the electronic influence of various substituents, researchers can make informed decisions in the design of novel molecules and the optimization of synthetic pathways, ultimately accelerating the discovery and development of new drugs and materials.
Benchmarking 1,2-Dibromo-3,4,5,6-tetramethylbenzene in Material Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of advanced materials. This guide provides a comparative analysis of 1,2-Dibromo-3,4,5,6-tetramethylbenzene, a sterically hindered aromatic compound, and its potential performance in material synthesis against other common brominated aromatic alternatives.
While direct, quantitative experimental data for the performance of this compound in polymerization and other material synthesis applications is not extensively available in peer-reviewed literature, this guide leverages established principles of organic synthesis and polymer chemistry to provide a well-grounded comparison. The steric hindrance imposed by the four methyl groups adjacent to the bromine atoms is expected to be the primary factor influencing its reactivity and the properties of the resulting materials.
Performance Comparison with Alternative Brominated Precursors
The performance of this compound in material synthesis, particularly in cross-coupling polymerization reactions, is anticipated to differ significantly from less substituted dibromobenzene isomers. The following tables provide a comparative overview based on general principles of steric and electronic effects in common cross-coupling reactions.
Table 1: Predicted Performance in Suzuki-Miyaura Polycondensation
| Monomer | Predicted Reaction Rate | Predicted Polymer Molecular Weight | Key Considerations |
| This compound | Slow | Low to Moderate | Significant steric hindrance from the four methyl groups may impede the approach of the palladium catalyst and the boronic acid coupling partner, leading to slower reaction rates and potentially lower molecular weight polymers.[1] |
| 1,2-Dibromobenzene | Moderate | Moderate to High | Less steric hindrance compared to the tetramethylated analog, allowing for more efficient polymerization. |
| 1,4-Dibromobenzene | Fast | High | Minimal steric hindrance at the reaction sites allows for efficient polymerization, often leading to high molecular weight polymers. |
| 2,5-Dibromo-m-xylene | Moderate to Fast | High | Methyl groups are not directly adjacent to the bromine atoms, resulting in less steric hindrance compared to the target compound. |
Table 2: Predicted Performance in Stille Polycondensation
| Monomer | Predicted Reaction Rate | Predicted Polymer Molecular Weight | Key Considerations |
| This compound | Very Slow | Low | The bulky nature of both the tetramethyl-substituted monomer and the organotin reagent would likely lead to very slow reaction rates and difficulty in achieving high molecular weight polymers. |
| 1,2-Dibromobenzene | Moderate | Moderate to High | Can be effectively used in Stille polycondensation, though reaction conditions may require optimization. |
| 1,4-Dibromobenzene | Fast | High | A common monomer in Stille polycondensation due to its high reactivity. |
| 2,5-Dibromo-3-hexylthiophene | Fast | High | A well-established monomer for Stille coupling, leading to high-performance conjugated polymers. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Polycondensation
This protocol is a general guideline for the synthesis of poly(phenylene) derivatives.
Materials:
-
This compound (1.0 eq)
-
Aryldiboronic acid or its bis(pinacol) ester (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the diboronic acid derivative, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.
-
After the desired polymerization time, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
General Protocol for Stille Polycondensation
This protocol outlines a general procedure for Stille polycondensation.
Materials:
-
This compound (1.0 eq)
-
Distannylaryl or distannylheteroaryl monomer (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃) (1-3 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Chlorobenzene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the distannyl monomer.
-
Purge the flask with an inert gas.
-
Add the palladium catalyst.
-
Inject the degassed solvent.
-
Heat the mixture to reflux (typically 110-130 °C) and stir for 24-72 hours.
-
Monitor the polymerization by GPC.
-
Cool the reaction and precipitate the polymer in a suitable non-solvent.
-
Collect the polymer by filtration, wash, and dry.
Signaling Pathways and Experimental Workflows
In the context of material synthesis, the relevant "pathways" are the reaction mechanisms. The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general workflow for polymer synthesis and characterization.
Conclusion
This compound represents a challenging yet potentially rewarding monomer for material synthesis. Its highly substituted nature is expected to lead to polymers with unique properties, such as high thermal stability and amorphous morphologies, which can be advantageous in specific applications. However, the steric hindrance presents a significant synthetic hurdle, likely resulting in slower reaction rates and lower molecular weight polymers compared to less substituted analogs.
Researchers and professionals seeking to utilize this compound should be prepared to invest in significant reaction optimization. The exploration of more active catalyst systems, tailored ligands, and forcing reaction conditions may be necessary to achieve desirable polymerization outcomes. The resulting materials, however, could offer access to novel properties not achievable with more conventional monomers. Further experimental investigation is required to fully elucidate the performance of this compound and unlock its potential in advanced material design.
References
A Comparative Guide to Purity Validation of Synthesized 1,2-Dibromo-3,4,5,6-tetramethylbenzene and Its Isomers
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity and structural integrity is a cornerstone of reliable and reproducible research. Halogenated aromatic compounds, such as 1,2-Dibromo-3,4,5,6-tetramethylbenzene, serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of impurities, particularly structural isomers, can significantly impact the reactivity, biological activity, and safety profile of subsequent products.
This guide provides a comparative overview of standard analytical techniques for validating the purity of synthesized this compound. Due to the limited availability of comprehensive, published datasets for this specific isomer, we will use its well-characterized counterpart, 1,4-Dibromo-2,3,5,6-tetramethylbenzene , as a primary example. The methodologies described are directly applicable to the target compound and other related derivatives.
Synthesis and Potential Impurities
The synthesis of dibromotetramethylbenzene isomers typically proceeds via the electrophilic bromination of the corresponding tetramethylbenzene precursor. For this compound, the starting material is 1,2,3,4-tetramethylbenzene (prehnitene). A common potential impurity would be the starting material itself, as well as under- or over-brominated products. Furthermore, if the starting tetramethylbenzene is not pure, other isomeric dibromotetramethylbenzenes could be formed.
Purity Validation Workflow
A systematic approach is essential for the robust validation of synthesized compounds. The following workflow outlines the key stages from synthesis to final purity confirmation.
Caption: Experimental workflow for the synthesis, purification, and purity validation of dibromotetramethylbenzene derivatives.
Comparison of Analytical Methods for Purity Determination
A combination of spectroscopic and analytical techniques is required for unambiguous structure confirmation and purity assessment. The table below compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA).
| Parameter | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis (EA) |
| Information Provided | Detailed structural information, isomeric purity | Molecular weight, fragmentation pattern, purity by area % | Elemental composition (%C, %H, %Br) |
| Primary Use | Structure elucidation and identification of impurities | Confirmation of molecular weight and purity assessment | Confirmation of empirical formula |
| Sensitivity | Moderate (mg scale) | High (µg to ng scale) | Low (mg scale) |
| Quantitative Accuracy | High for qNMR (Quantitative NMR) | Semi-quantitative (area %), requires calibration for accuracy | High, with an accepted deviation of ±0.4% |
| Strengths | Excellent for isomer differentiation | High sensitivity, separation of volatile impurities | Provides fundamental confirmation of composition |
| Limitations | Lower sensitivity, complex spectra with mixtures | Not suitable for non-volatile or thermally labile compounds | Does not distinguish between isomers |
Data Interpretation and Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between isomers of dibromotetramethylbenzene. The number of unique signals in both the ¹H and ¹³C NMR spectra is determined by the molecule's symmetry.
Expected ¹H and ¹³C NMR Signals for Dibromotetramethylbenzene Isomers:
| Compound | Symmetry | Expected ¹H NMR Signals (Methyl Protons) | Expected ¹³C NMR Signals (Aromatic Carbons) | Expected ¹³C NMR Signals (Methyl Carbons) |
| This compound | C₂v | 2 (6H singlet, 6H singlet) | 3 | 2 |
| 1,4-Dibromo-2,3,5,6-tetramethylbenzene | D₂h | 1 (12H singlet) | 2 | 1 |
| 1,3-Dibromo-2,4,5,6-tetramethylbenzene | Cₛ | 4 (3H singlets) | 6 | 4 |
Note: The high symmetry of the 1,4-isomer results in a very simple spectrum, making it easily distinguishable from the 1,2- and 1,3-isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the molecular weight of the compound and a characteristic fragmentation pattern. For dibrominated compounds, the mass spectrum will exhibit a distinctive isotopic pattern due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.
Expected Mass Spectrometry Data for C₁₀H₁₂Br₂:
| Ion | Description | Expected m/z (relative abundance) |
| [M]⁺ | Molecular ion containing two ⁷⁹Br isotopes | 290 |
| [M+2]⁺ | Molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope | 292 |
| [M+4]⁺ | Molecular ion containing two ⁸¹Br isotopes | 294 |
| [M-Br]⁺ | Fragment resulting from the loss of one bromine atom | 211/213 |
| [M-CH₃]⁺ | Fragment resulting from the loss of a methyl group | 275/277/279 |
| Relative Intensity | The isotopic cluster for a dibrominated compound will show a characteristic 1:2:1 ratio for M, M+2, and M+4 peaks. |
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and bromine in the sample, which is compared to the theoretical values calculated from the molecular formula.
Theoretical Elemental Composition for C₁₀H₁₂Br₂:
| Element | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | 12.011 | 120.11 | 41.13% |
| Hydrogen | 1.008 | 12.096 | 4.14% |
| Bromine | 79.904 | 159.808 | 54.73% |
| Total | 292.014 | 100.00% |
A synthesized sample is considered pure if the experimentally determined percentages are within ±0.4% of these theoretical values.[1]
Experimental Protocols
Synthesis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
This protocol describes a general method for the bromination of durene (1,2,4,5-tetramethylbenzene) and can be adapted for the synthesis of this compound from prehnitene.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve durene (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield white crystals.
NMR Sample Preparation
-
Accurately weigh 10-20 mg of the purified solid.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette with a small cotton plug into a clean, dry NMR tube.
-
Cap the NMR tube and label it appropriately.
GC-MS Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Elemental Analysis
-
Submit approximately 2-5 mg of the dry, purified sample to an analytical service for CHN+X (Halogen) analysis.
-
Ensure the sample is completely free of solvent.
-
The analysis is typically performed using combustion analysis.
References
A Comparative Guide to the Reactivity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,2-Dibromo-3,4,5,6-tetramethylbenzene in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Due to the limited availability of specific experimental data for this highly substituted substrate, this document presents a comparative study against a less sterically hindered analogue, 1,2-dibromobenzene, within the context of the Sonogashira coupling. The experimental data for this compound should be considered illustrative of expected chemical behavior, highlighting the impact of steric hindrance on reaction outcomes.
Data Presentation: Sonogashira Coupling of Dibromobenzenes
The following table summarizes the expected outcomes of a double Sonogashira coupling reaction between a dibromobenzene derivative and a terminal alkyne, in this case, (Trimethylsilyl)acetylene. This reaction is pivotal for introducing alkynyl moieties, which are versatile functional groups in organic synthesis.
| Parameter | This compound | 1,2-Dibromobenzene (Alternative) |
| Substrate | This compound | 1,2-Dibromobenzene |
| Reagent | (Trimethylsilyl)acetylene (2.5 equiv.) | (Trimethylsilyl)acetylene (2.2 equiv.) |
| Catalyst System | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Temperature | 110 °C (Reflux) | 65 °C (Reflux) |
| Reaction Time | 24-48 hours | 12 hours |
| Product | 1,2,3,4-Tetramethyl-5,6-bis((trimethylsilyl)ethynyl)benzene | 1,2-Bis((trimethylsilyl)ethynyl)benzene |
| Expected Yield | Low to Moderate (Illustrative) | Good to Excellent |
| Key Challenge | Severe steric hindrance from four methyl groups impeding catalyst access. | Minimal steric hindrance. |
Experimental Protocols
Detailed methodologies for the Sonogashira coupling reactions are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Illustrative Sonogashira Coupling of this compound
Objective: To synthesize 1,2,3,4-Tetramethyl-5,6-bis((trimethylsilyl)ethynyl)benzene.
Materials:
-
This compound (1.0 mmol)
-
(Trimethylsilyl)acetylene (2.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol)
-
Copper(I) iodide (CuI) (0.10 mmol)
-
Triethylamine (Et₃N) (10 mL)
-
Toluene, anhydrous (20 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene and triethylamine via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add (Trimethylsilyl)acetylene dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Sonogashira Coupling of 1,2-Dibromobenzene
Objective: To synthesize 1,2-Bis((trimethylsilyl)ethynyl)benzene.
Materials:
-
1,2-Dibromobenzene (1.0 mmol)
-
(Trimethylsilyl)acetylene (2.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et₃N) (10 mL)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine 1,2-dibromobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Degas the solution with argon for 15 minutes.
-
Introduce (Trimethylsilyl)acetylene to the reaction mixture.
-
Heat the mixture to reflux (approximately 65 °C) for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through celite.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The resulting crude product is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the Sonogashira coupling reaction and the catalytic cycle involved.
Caption: General experimental workflow for the Sonogashira cross-coupling reaction.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Literature review of 1,2-dihalo-tetramethylbenzene applications
An Objective Comparison of 1,2-Dihalo-tetramethylbenzene Derivatives in Polymer Synthesis for Electronic Applications
Introduction
1,2-Dihalo-tetramethylbenzene derivatives are emerging as versatile building blocks in the synthesis of advanced polymeric materials for electronic and optoelectronic applications. Their rigid, tetramethyl-substituted aromatic core offers the potential for creating polymers with enhanced thermal stability, solubility, and unique electronic properties. This guide provides a comparative overview of the potential applications of these monomers in the synthesis of two important classes of polymers: poly(p-phenylene vinylene) (PPV) and poly(phenylene oxide) (PPO). Due to a lack of direct comparative studies in the existing literature, this guide will present hypothetical synthetic routes for polymers derived from 1,2-dihalo-tetramethylbenzenes and compare their potential performance with well-established, analogous polymers.
Poly(p-phenylene vinylene) (PPV) Derivatives
Poly(p-phenylene vinylene) and its derivatives are a significant class of conjugated polymers known for their electroluminescent and conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.[1][2]
Synthesis via Gilch Polymerization
A common and effective method for synthesizing PPV derivatives is the Gilch polymerization, which involves the base-induced polymerization of a bis(halomethyl)benzene.[1] For a tetramethyl-substituted PPV, a plausible synthetic pathway would involve the Gilch polymerization of 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene.
Hypothetical Experimental Protocol: Synthesis of Tetramethyl-Substituted PPV (TM-PPV)
This protocol is adapted from general Gilch polymerization procedures.[1][3]
-
Monomer Preparation: The starting monomer, 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene, would be synthesized from durene (1,2,4,5-tetramethylbenzene) via a chloromethylation reaction.
-
Polymerization:
-
In a nitrogen-purged flask, dissolve 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Performance Comparison with a Standard PPV Derivative: MEH-PPV
| Property | MEH-PPV | Hypothetical TM-PPV (Expected) |
| Solubility | Good in common organic solvents (e.g., chloroform, THF) | Expected to be good due to the four methyl groups disrupting packing. |
| Photoluminescence (PL) Emission | Orange-Red (~580 nm in film)[6] | Potentially blue-shifted compared to MEH-PPV due to the electron-donating nature of methyl groups. |
| Hole Mobility | ~10-5 - 10-4 cm2V-1s-1[4] | May be comparable or slightly higher due to increased conformational stability from methyl groups. |
| Turn-on Voltage (in OLEDs) | ~4.5 - 5 V[4] | Dependent on the final electronic structure, but potentially in a similar range. |
| Luminance (in OLEDs) | ~120 cd/m2[4] | Highly dependent on device architecture and charge balance. |
Poly(phenylene oxide) (PPO) Derivatives
Poly(phenylene oxide) is a high-performance thermoplastic with excellent thermal stability, dimensional stability, and dielectric properties, making it suitable for applications in electronics and high-frequency communication.[7]
Synthesis via Ullmann Condensation
One potential route to a tetramethyl-substituted PPO is through the Ullmann condensation of a dihalo-tetramethylbenzene, which involves a copper-catalyzed coupling reaction.[8]
Hypothetical Experimental Protocol: Synthesis of Tetramethyl-Substituted PPO (TM-PPO)
This protocol is based on general Ullmann condensation procedures for polymer synthesis.[9][10]
-
Monomer Synthesis: The monomer, 1,4-dibromo-2,3,5,6-tetramethylbenzene, can be synthesized by the bromination of durene.
-
Polymerization:
-
In a reaction vessel, combine 1,4-dibromo-2,3,5,6-tetramethylbenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., phenanthroline), and a high-boiling polar solvent (e.g., N-methylpyrrolidone).
-
Add a base (e.g., potassium carbonate).
-
Heat the mixture to a high temperature (e.g., 180-210°C) under a nitrogen atmosphere for 24-48 hours.
-
Cool the reaction mixture and precipitate the polymer in an appropriate non-solvent like methanol.
-
Purify the polymer by repeated washing and drying.
-
Alternative Synthesis: Oxidative Coupling Polymerization
An alternative and widely used industrial method for PPO synthesis is the oxidative coupling of 2,6-disubstituted phenols.[7][11] For a tetramethyl-substituted PPO, this would involve the polymerization of 2,3,5,6-tetramethylphenol.
Hypothetical Experimental Protocol: Oxidative Coupling for TM-PPO Synthesis
This protocol is based on established procedures for PPO synthesis.[12][13]
-
Monomer: 2,3,5,6-tetramethylphenol.
-
Polymerization:
-
Dissolve 2,3,5,6-tetramethylphenol in a suitable solvent such as toluene.
-
Add a copper-amine catalyst complex (e.g., CuBr with an amine like N,N,N',N'-tetramethylethylenediamine).
-
Bubble oxygen through the solution at room temperature to initiate polymerization.
-
Continue the reaction for several hours until a significant increase in viscosity is observed.
-
Precipitate the polymer in methanol, filter, and dry.
-
Performance Comparison with Standard PPO
Direct performance data for TM-PPO is not available. We will compare its expected properties to standard poly(2,6-dimethyl-1,4-phenylene oxide).
| Property | Standard PPO (from 2,6-dimethylphenol) | Hypothetical TM-PPO (Expected) |
| Glass Transition Temperature (Tg) | ~215 °C | Potentially higher due to increased steric hindrance and rigidity from the additional methyl groups. |
| Solubility | Soluble in chlorinated solvents and aromatic hydrocarbons. | May have altered solubility, potentially requiring higher boiling point solvents. |
| Dielectric Constant | ~2.5-2.6 | Expected to be low, possibly even lower than standard PPO due to the non-polar nature of the additional methyl groups. |
| Thermal Stability (Decomposition Temp.) | High, >400 °C | Expected to be high, comparable to or exceeding standard PPO. |
Conclusion
While direct experimental comparisons are currently lacking in the scientific literature, 1,2-dihalo-tetramethylbenzene derivatives hold considerable promise as monomers for high-performance polymers. The synthesis of tetramethyl-substituted PPV and PPO is theoretically achievable through established polymerization methodologies such as Gilch polymerization and Ullmann condensation or oxidative coupling. The introduction of four methyl groups onto the polymer backbone is anticipated to influence key material properties, including solubility, thermal stability, and electronic characteristics. Further experimental research is warranted to synthesize these novel polymers and quantitatively evaluate their performance against existing materials in applications such as OLEDs, OFETs, and high-frequency electronics. This would provide the necessary data to fully assess their potential and guide the future design of advanced polymeric materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of MEH-PPV Molecular Ordering in the Emitting Layer on the Luminescence Efficiency of Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.mit.edu [web.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 12. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization | MDPI [mdpi.com]
- 13. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Dibromo-3,4,5,6-tetramethylbenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,2-Dibromo-3,4,5,6-tetramethylbenzene (CAS No. 36321-73-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as causing skin irritation and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
First-Aid Measures:
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor.[1]
-
Skin Contact: If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical attention.[1]
-
Ingestion: If swallowed, clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.
II. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 36321-73-0 |
| Molecular Formula | C10H12Br2 |
| Molecular Weight | 292.01 g/mol [2] |
| Appearance | White Crystalline Solid |
| Melting Point | 58 - 62 °C / 136.4 - 143.6 °F[3] |
| Boiling Point | 115 - 120 °C / 239 - 248 °F[3] |
III. Spill and Leak Procedures
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[4] Do not breathe dust.[4] For containment, stop the leak if it is safe to do so.[4] Spilled material should be swept or shoveled into an appropriate container for disposal, minimizing dust generation.[4]
IV. Disposal Protocol
The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[1][5] It is imperative to follow all federal, state, and local regulations regarding hazardous waste disposal.
Step-by-Step Disposal Procedure:
-
Containerization: Ensure the waste is stored in a tightly closed, properly labeled container.
-
Waste Characterization: The waste must be characterized as hazardous.
-
Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department or a licensed hazardous waste disposal contractor for specific guidance and to arrange for pickup.
-
Documentation: Maintain all records of the disposal process as required by your institution and local regulations.
Improper disposal of this substance is a violation of environmental laws.[6] Do not discharge this product into lakes, streams, ponds, estuaries, oceans, or other waters unless in accordance with the requirements of a National Pollutant Discharge Elimination System (NPDES) permit and the permitting authority has been notified in writing prior to discharge.[6]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,2-Dibromo-3,4,5,6-tetramethylbenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Dibromo-3,4,5,6-tetramethylbenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure research environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against eye irritation from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1] | Prevents skin irritation and potential absorption of the substance. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust is generated.[1] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory. | Prevents accidental ingestion and cross-contamination. |
Operational and Handling Workflow
Proper handling of this compound is crucial to ensure laboratory safety. The following diagram illustrates the standard operational workflow.
Caption: Standard workflow for handling this compound.
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are critical in the event of accidental exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2] |
Storage and Disposal Plan
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Keep containers in a dry, cool place.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Waste should be handled by a licensed professional waste disposal service.
-
Contaminated packaging should be disposed of as unused product.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
